Ruboxistaurin has been studied across various diabetic complications. The table below summarizes key findings from preclinical and clinical research.
| Complication | Model / Trial Type | Key Findings on Efficacy |
|---|---|---|
| Diabetic Retinopathy | Phase III Clinical Trial (PKC-DRS2) | 40% reduction in sustained moderate vision loss over 3 years vs. placebo [1]. |
| Diabetic Macular Edema | Clinical Trials | Anatomic and functional benefits; reduced progression of macular edema [2] [1]. |
| Diabetic Nephropathy | Phase II Clinical Trial | Significant reduction in albuminuria and preservation of eGFR on top of standard care [3]. |
| Macrovascular Endothelial Function | Double-masked, placebo-controlled trial in Type-2 Diabetes | Improved brachial artery flow-mediated dilation (FMD) at 5 min post-cuff deflation (0.12 ± 0.21 mm, p=0.02) [4] [5]. |
| Diabetic Cardiomyopathy | STZ-induced diabetic rat model (mRen-2)27 transgenic | Preserved systolic and diastolic function; reduced extracellular matrix production (collagen I/III) and TGF-β [6]. |
| Diabetic Neuropathy | Phase III Clinical Trials | Effect not successfully demonstrated; no significant benefit confirmed [2]. |
To facilitate your research, here are the methodologies from two key studies cited in the results.
Protocol 1: Clinical Trial on Macrovascular Endothelial Function [5] This study investigated the effect of this compound on macrovascular function as measured by Flow-Mediated Dilation (FMD).
Protocol 2: Preclinical Study on Diabetic Cardiomyopathy [6] This study evaluated the effect of this compound on cardiac function and structure in a rodent model.
The following diagram illustrates the hyperglycemia-induced PKC-β activation pathway and the inhibitory action of this compound.
Figure: this compound inhibits PKC-β activation induced by hyperglycemia.
While this compound showed promise in clinical trials, its development for most indications has been halted for business and regulatory reasons [3]. It received an "approvable" letter from the FDA for vision loss in diabetic retinopathy pending further trials, but it has not received full FDA approval for this or any other indication [2].
The collective evidence solidifies PKC-β inhibition as a valid therapeutic strategy for diabetic microvascular complications. Future research may focus on identifying patient subgroups that benefit most or exploring the role of PKC-β in other metabolic diseases.
Ruboxistaurin (development code LY333531, proposed trade name Arxxant) represents a pioneering effort in targeted kinase inhibitor therapy for diabetic microvascular complications. This orally active macrocyclic bisindolylmaleimide compound functions as a selective protein kinase C beta (PKC-β) inhibitor that entered development primarily for diabetic macular edema, retinopathy, neuropathy, and nephropathy [1]. The drug emerged from extensive research into the role of PKC-β isoforms in mediating vascular complications of diabetes, with Eli Lilly spearheading clinical development through Phase III trials [1] [2].
The molecular structure of this compound features a complex dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene core with a molecular weight of 468.22 Daltons [3]. Its development history includes significant partnership agreements, including a long-term co-promotion arrangement between Eli Lilly and Alcon for the United States market, and a joint development agreement with Takeda Chemical Industries for the Japanese market [1]. Despite demonstrating promising efficacy in several Phase III trials for diabetic complications, this compound faced regulatory challenges that prevented its approval for initial indications, though development continues for other potential applications [4].
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Chemical Name | (9S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9H,18H-5,21:12,17-dimethenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecine-18,20(19H)-dione |
| Molecular Formula | C28H28N4O3 |
| Molecular Weight | 468.22 g/mol |
| CAS Registry | 169939-94-0 |
| XLogP | 6.09 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 68.5 Ų |
| Lipinski's Rule Violations | 1 |
| Synonyms | LY333531, LY-333531, Arxxant, this compound mesilate hydrate |
This compound belongs to the bisindolylmaleimide class of synthetic organic compounds specifically engineered for selective PKC-β inhibition [3] [2]. The compound demonstrates exceptional specificity for the PKC-βI and PKC-βII isoforms compared to other PKC family members such as PKC-α [3]. This selectivity is particularly important therapeutically, as the PKC-β isoform has been strongly implicated in the pathogenesis of diabetic microangiopathy, including the vascular leakage, ischemia, neovascularization, and abnormal vasodilator function characteristic of long-standing diabetes [2]. Structural characterization through X-ray crystallography has confirmed the absolute configuration of the molecule, providing critical insights for structure-activity relationship analyses [5].
The therapeutic activity of this compound centers on its capacity to modulate intracellular signaling pathways activated by hyperglycemia-induced diacylglycerol (DAG) synthesis in vascular cells [2]. In diabetic conditions, persistent hyperglycemia leads to elevated intracellular DAG levels, which preferentially activates PKC-β isoforms [2]. This activation triggers downstream effects including increased expression of vascular endothelial growth factor (VEGF), transforming growth factor-beta (TGF-β), and enhanced production of extracellular matrix proteins [2]. By selectively inhibiting PKC-β, this compound interrupts these pathological signaling cascades, thereby attenuating the microvascular complications that define diabetic retinopathy, nephropathy, and neuropathy [2].
Table 2: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Effect of Diabetes | Effect of this compound | Biological Outcome |
|---|---|---|---|
| PKC-β → VEGF | Increased expression | Normalization | Reduced vascular permeability and neovascularization |
| PKC-β → TGF-β | Upregulation | Inhibition | Decreased extracellular matrix production |
| PKC-β → Glomerular Hemodynamics | Hyperfiltration | Normalization | Reduced albuminuria |
| PKC-β → Retinal Blood Flow | Decreased circulation time | Improvement | Amelioration of retinal hemodynamic abnormalities |
| PKC-β → Endothelial Function | Impaired | Preserved | Improved vascular reactivity |
Visualization 1: Molecular mechanism of this compound showing pathway from hyperglycemia to diabetic complications and site of therapeutic intervention.
The clinical development of this compound for diabetic retinopathy yielded particularly promising results in large-scale trials. The Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2), a multicenter, randomized, 3-year trial involving 685 patients with moderate to severe diabetic retinopathy, demonstrated that this compound markedly reduced the risk of sustained vision loss compared with placebo [1]. Earlier trials, including the PKC-Diabetic Retinopathy Study (PKC-DRS), had shown that this compound at a dose of 32 mg/day potentially reduced the risk of moderate vision loss, especially in patients with diabetic macular edema [1]. Importantly, subgroup analyses revealed that the treatment effect was more pronounced in patients with poorer glycemic control (HbA1c >10%), suggesting particular benefit for high-risk populations [2].
Preclinical models provided compelling rationale for investigating this compound in diabetic kidney disease. In three animal models of diabetic nephropathy - the streptozotocin (STZ) rat (modeling type 1 diabetes), the Leprdb/Leprdb mouse (modeling type 2 diabetes), and the STZ-Ren2 rat (a hypertensive diabetic model) - this compound treatment demonstrated consistent benefits including normalized glomerular hyperfiltration, reduced urinary albumin excretion, and decreased glomerular TGF-β1 levels and extracellular matrix protein production [2]. These morphological and functional improvements translated to a randomized controlled trial of 123 patients with type 2 diabetes, where the addition of this compound to existing ACE and/or ARB therapy reduced albuminuria and stabilized creatinine clearance [2]. However, longer-term follow-up of 1157 patients with diabetic retinopathy showed no significant difference in kidney disease progression between this compound and control groups [2].
Beyond its primary indications, this compound has been investigated for other microvascular complications. For diabetic peripheral neuropathy, Eli Lilly had planned to file for regulatory approval in 2005, though no development was subsequently reported for this indication [1]. More recently, research has explored potential applications in cardiovascular diseases, with one study reporting that this compound improved survival and cardiac function in mouse and pig models [2]. A Phase II study is currently evaluating the efficacy, tolerability, and effectiveness of this compound in adult patients with heart failure (ClinicalTrials.gov Identifier: NCT02769611) [2] [4].
Table 3: Key Clinical Trials of this compound in Diabetic Complications
| Trial Name/Identifier | Phase | Patient Population | Duration | Key Outcomes |
|---|---|---|---|---|
| PKC-DRS2 | III | 685 patients with moderate to severe diabetic retinopathy | 3 years | 40% reduction in sustained moderate visual loss |
| PKC-DRS | III | 252 patients with type 1 and type 2 diabetes | 3-4 years | Reduced risk of moderate vision loss in macular edema patients |
| PKC-DMES | III | Patients with diabetic macular edema | Not specified | Reduced progression to clinically significant macular edema |
| B7A-MC-MBCU | II | ~220 patients with clinically significant macular edema | 18 months | Evaluated using optical coherence tomography (Completed 2008) |
| NCT02769611 | II | Adult patients with heart failure | Ongoing | Evaluating efficacy, tolerability, and effectiveness |
| Renal Trial | II/III | 123 patients with type 2 diabetes on ACE/ARB | Not specified | Reduced albuminuria, stabilized creatinine clearance |
Long-term safety data for this compound has been compiled from 11 placebo-controlled, double-masked studies involving 2,804 patients with diabetes (1,396 receiving this compound 32 mg/day and 1,408 receiving placebo) for treatment durations of up to 4 years [6]. Analysis revealed that the proportion of patients reporting serious adverse events was actually lower in the this compound group (20.8%) compared to placebo (23.2%) [6]. Among 51 total deaths reported across studies, 21 occurred in the this compound group and 30 in the placebo group, with none attributed to the study drug by investigators [6]. The most common adverse drug reactions (occurring in ≥1/100 to <1/10 patients) included dyspepsia and increased blood creatine phosphokinase levels [6].
Despite generally favorable efficacy and safety profiles, this compound faced significant regulatory challenges. In 2006, the FDA determined that additional Phase III efficacy and safety data would be required before considering approval, partially based on concerns about QT-interval prolongation observed in clinical trials [2]. Further investigation revealed that this compound blocks the hERG channel (human ether-a-go-go related gene) with an IC50 of 35.6 nM, potentially altering myocardial repolarization and contributing to QTc prolongation, particularly in female patients [2]. The European Medicines Agency expressed particular concern that "The development of diabetic retinopathy is a slow process and takes many years while adverse implications of drug prolonging QT is immediate (VT and sudden death)" [2]. Consequently, Eli Lilly withdrew its marketing authorization application for this compound for diabetic retinopathy in Europe in March 2007, and the drug has not received FDA approval for its original indications [1] [2].
As of recent assessments, this compound's development status presents a mixed picture. The drug has been discontinued for its original indications of diabetic macular edema, diabetic nephropathy, diabetic neuropathy, and diabetic retinopathy [4]. However, investigation continues in several new areas. DermBiont is currently developing this compound (designated DBI-102) for dermatological indications, with Phase II clinical trials ongoing for hyperpigmentation and melanosis [4]. A Phase II trial for melanosis in El Salvador (NCT06454747) was listed as active in November 2024, investigating a topical formulation of the drug [4]. Additionally, as previously noted, a Phase II study continues for heart failure (NCT02769611) [2] [4].
The mechanistic understanding of this compound's action continues to generate interest in new therapeutic applications. Beyond its investigated uses in dermatology and cardiology, emerging research has explored potential benefits in neurological and psychiatric conditions [5]. The demonstrated role of PKC-β in mediating amphetamine-stimulated dopamine efflux, which regulates amphetamine-induced dopamine transporter trafficking and activity, has prompted research use of this compound in studying addiction, Parkinson's disease, attention deficit disorder, and schizophrenia [5]. This diverse range of potential applications underscores the fundamental importance of PKC-β signaling in multiple physiological and pathological processes beyond diabetic microvascular complications.
Visualization 2: this compound development timeline showing key milestones from preclinical research to new indication exploration.
The selectivity profile of this compound for PKC-β isoforms was established through comprehensive kinase inhibition assays. The standard protocol involves:
The efficacy assessment of this compound in diabetic retinopathy employed well-established animal models:
The primary efficacy endpoints in major this compound clinical trials included:
This compound represents a compelling case study in targeted kinase inhibitor development, demonstrating both the promise and challenges of mechanism-based therapeutics for chronic microvascular diseases. The compound's highly selective PKC-β inhibition, favorable safety profile in long-term administration, and clinically meaningful effects on visual preservation in diabetic retinopathy established its potential therapeutic value [1] [6]. However, regulatory concerns regarding potential effects on cardiac repolarization ultimately prevented approval for its original indications [2].
The table below summarizes the key pharmacokinetic parameters for this compound (RBX) and its primary metabolite, N-desmethyl this compound (LY338522), based on data from healthy subjects.
| Parameter | This compound (Parent Drug) | N-desmethyl this compound (Metabolite LY338522) |
|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 [1] [2] | Formed via CYP3A4-mediated N-demethylation of RBX [1] |
| Elimination Half-life (t₁/₂) | ~9 hours [1] [2] | ~16 hours [1] [2] |
| Pharmacologic Activity | Potent, selective PKC-β inhibitor [2] | Equipotent to parent compound [1] [2] |
| Route of Elimination | Primarily fecal / biliary excretion [3] [2] | Primarily fecal / biliary excretion [3] |
| Effect of Renal Impairment | No significant change in exposure; dosage adjustment not required [4] | No significant change in exposure; not significantly removed by hemodialysis [4] |
| Effect of CYP3A4 Induction | AUC(0,∞) and Cmax reduced by ~95% with rifampicin co-administration [1] | AUC(0,∞) reduced by 77% and Cmax by 68% with rifampicin co-administration [1] |
| Effect of Food | Absorption enhanced by food [1] | Information not specific to metabolite |
A study investigated the disposition of [¹⁴C]this compound in six healthy human subjects [3].
A pivotal study evaluated the impact of the potent CYP3A4 inducer rifampicin on this compound pharmacokinetics [1].
A study directly assessed the impact of chronic renal failure on this compound's pharmacokinetics [4].
The following diagram illustrates the primary metabolic pathway of this compound and the profound effect of CYP3A4 induction on its pharmacokinetics.
Diagram 1. Primary metabolic pathway of this compound and the impact of CYP3A4 induction. Induction leads to a massive increase in drug metabolism, drastically reducing systemic exposure.
PKCβ is a conventional PKC isoform, meaning its activation requires both calcium (Ca²⁺) and diacylglycerol (DAG) [1]. It is expressed as two splice variants, PKCβI and PKCβII, which differ only in their C-terminal V5 region [2] [3].
The multi-domain structure of full-length PKCβII, solved by crystallography, provides a snapshot of its activation pathway [4]. The key to its regulation is an allosteric mechanism involving a conformational change that displaces the pseudosubstrate from the catalytic site [4] [1]. The table below summarizes the function of each structural component.
| Domain/Region | Function | Key Features |
|---|---|---|
| Pseudosubstrate Domain | Maintains kinase in an inactive state [4] [1] | Mimics a substrate, blocking the active site; contains alanine instead of phosphoacceptor serine/threonine [1]. |
| C2 Domain | Mediates calcium-dependent translocation to the membrane [5] [4] | Binds Ca²⁺ and anionic phospholipids (e.g., phosphatidylserine) at the plasma membrane [1]. |
| C1A & C1B Domains | Bind diacylglycerol (DAG) and phorbol esters [4] | Contain cysteine-rich zinc finger-like motifs; work with C2 domain for membrane targeting [6]. |
| Kinase Domain (Catalytic) | Phosphorylates serine/threonine residues on target proteins [4] | Must be phosphorylated at Activation Loop (T500), Turn Motif (T641), and Hydrophobic Motif (S660) for catalytic competence [4] [3]. |
| NFD Helix | Allosteric regulatory helix within the kinase domain [4] | Clamped by C1B domain in low-activity state; released upon membrane binding for full activation [4]. |
The activation process involves a precise sequence of membrane recruitment and conformational changes, as illustrated below.
Diagram of the PKCβ activation pathway, from signal initiation to full kinase activation.
PKCβ is a critical node in several physiological and pathophysiological signaling pathways.
PKCβ is a recognized drug target, leading to the development of several potent inhibitors. The quantitative pharmacological data for key compounds is summarized below.
| Inhibitor | IC₅₀ / Kᵢ | Parameter | Reference |
|---|---|---|---|
| Sotrastaurin | 2 nM | pIC₅₀ 8.7 (IC₅₀ 2x10⁻⁹ M) | [9] |
| Ruboxistaurin | 5.9 nM | pIC₅₀ 8.2 (IC₅₀ 5.9x10⁻⁹ M) | [9] |
| Gö 6976 | 6.2 nM (for PKCβI) | IC₅₀ | [9] |
| Balanol | 10 nM | pIC₅₀ 8.0 (IC₅₀ 1x10⁻⁸ M) | [9] |
| Enzastaurin | 30 nM | pIC₅₀ 7.5 (IC₅₀ 3x10⁻⁸ M) | [9] |
| CGP53353 | 398 nM | pIC₅₀ 6.4 (IC₅₀ 3.98x10⁻⁷ M) | [9] |
The following are core experimental approaches used to study PKCβ structure and function.
Ruboxistaurin functions as an ATP-competitive inhibitor, binding to the kinase domain of PKCβ and preventing its activation [1]. Its key characteristic is high selectivity for the PKCβI and PKCβII isoforms over other members of the PKC family [2].
PKCβI and PKCβII are generated from the same gene by alternative splicing and differ only in their C-terminal 50 amino acids [1] [3]. Despite their similarity, they can have distinct and non-redundant roles in cellular signaling. For example, in mast cells, the activation and membrane translocation of PKCβI are specifically regulated by Bruton's tyrosine kinase (Btk), while PKCα and PKCβII are less affected by Btk mutation [4].
The following diagram illustrates a key signaling pathway where PKCβI is the primary effector, highlighting its specific regulatory mechanism:
Figure: A signaling pathway in mast cells demonstrating the specific regulation of PKCβI by Btk following FcɛRI stimulation.
In cancer, PKCβII has been shown to promote an invasive phenotype in intestinal epithelial cells. This compound and other PKCβ inhibitors can block this pathway [5].
Figure: A signaling pathway through which PKCβII promotes cell invasion, a process inhibited by this compound.
For researchers investigating PKCβ inhibition, here are methodologies adapted from key studies.
1. Cell Viability Assay (MTS Assay) This method is used to determine the anti-proliferative effects of PKCβ inhibitors on cancer cell lines.
2. Analysis of Apoptosis by Flow Cytometry (TUNEL Assay) This protocol assesses drug-induced programmed cell death.
3. Immunoblotting to Monitor Downstream Signaling This method evaluates the biochemical impact of PKCβ inhibition on its downstream targets.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its application.
| PK/ADME Parameter | Findings |
|---|---|
| Metabolism | Primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major, equipotent metabolite, N-desmethyl this compound (LY338522) [7] [8]. |
| Effect of CYP3A4 Inducers | Co-administration with the potent inducer rifampicin reduced mean Cmax and AUC(0,∞) of this compound by ~95% and of N-desmethyl this compound by 68% and 77%, respectively [7] [9]. |
| Route of Elimination | Primarily via hepatic/biliary excretion. After a single oral dose, mean cumulative recovery of radioactivity was 91% in feces and 3% in urine [8]. |
| Half-Life | This compound: ~9 hours. N-desmethyl this compound: ~16 hours, supporting once-daily dosing [7]. |
The therapeutic potential of this compound has been explored in several disease areas driven by PKCβ hyperactivation.
Diabetic microvascular complications represent a significant challenge in diabetes management, affecting multiple organ systems including the retina, kidneys, and peripheral nerves. The pathogenesis of these complications involves multiple biochemical pathways activated by persistent hyperglycemia, with protein kinase C (PKC) activation emerging as a critical mechanism. Among various PKC isoforms, the PKC-β isoform has been identified as particularly relevant to diabetic complications due to its activation by hyperglycemia-induced diacylglycerol (DAG) elevation [1] [2]. Ruboxistaurin (LY333531) is an orally active macrocyclic bisindolylmaleimide compound that functions as a highly selective ATP-competitive inhibitor of PKC-β, with half-maximal inhibitory constants of 4.5 nM and 5.9 nM for PKC-βI and βII isoforms respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms [3].
The molecular pathogenesis of diabetic microvascular complications involves hyperglycemia-induced PKC-β activation leading to altered expression of vascular endothelial growth factor (VEGF), endothelial nitric oxide synthase, and increased vascular permeability, ultimately resulting in retinal hypoxia, glomerular dysfunction, and neuronal impairment [1] [4]. This compound counteracts these pathological processes through specific inhibition of PKC-β mediated signaling pathways, thereby offering a targeted approach to modify the underlying disease process rather than merely addressing symptoms [1] [2] [3].
The following diagram illustrates the key signaling pathway through which hyperglycemia activates PKC-β and how this compound exerts its therapeutic effect:
Figure 1: Molecular Mechanism of this compound in Diabetic Microvascular Complications. This compound specifically inhibits PKC-β activation induced by hyperglycemia-mediated DAG elevation, preventing downstream pathogenic effects including VEGF upregulation and direct vascular damage.
The signaling cascade begins with hyperglycemia increasing intracellular diacylglycerol (DAG) levels through multiple metabolic pathways. This elevated DAG persistently activates membrane-bound PKC-β, which in turn phosphorylates key substrates involved in vascular function, including those regulating VEGF expression, endothelial nitric oxide synthase activity, and vascular permeability [4] [3]. The resulting microvascular dysfunction manifests as the classic triad of diabetic complications: retinopathy, nephropathy, and neuropathy. This compound interrupts this pathogenic cascade by binding competitively to the ATP-binding site of PKC-β, preventing phosphorylation of downstream targets and thereby ameliorating the structural and functional abnormalities in microvascular tissues [1] [3].
Preclinical studies conducted in various animal models have demonstrated the potential efficacy of this compound across all major diabetic microvascular complications. The following table summarizes key findings from animal studies investigating this compound's effects:
Table 1: Preclinical Evidence for this compound Efficacy in Animal Models of Diabetic Complications
| Complication | Animal Model | Dosage Regimen | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Retinopathy | Streptozotocin-induced diabetic rats [5] | 1-10 mg/kg/day for 2 weeks | Ameliorated diabetes-induced retinal hemodynamic abnormalities | Normalization of retinal blood flow |
| Retinal Neovascularization | Mouse oxygen-induced retinopathy model [4] | 0.04-4 mg/kg/day | Significant suppression of retinal neovascularization | Inhibition of VEGF-induced ERK1/2 and Akt phosphorylation |
| Neuropathy | Streptozotocin-induced diabetic rats [5] | 1-10 mg/kg/day | Improved motor nerve conduction velocity | Restoration of neural perfusion and function |
| Intraocular Neovascularization | Pig retinal ischemia model [4] | Not specified | Inhibited intraocular neovascularization | Direct anti-angiogenic effect |
These preclinical findings consistently demonstrate that this compound ameliorates functional, structural, and hemodynamic abnormalities across multiple tissue types affected by diabetic microvascular disease. The dose-dependent responses observed in several studies provide evidence for a specific drug effect rather than generalized improvement [4] [5]. Importantly, the diverse animal models used – from rodents to pigs – strengthen the translational relevance of these findings and support the potential applicability to human diabetic complications.
Clinical investigations of this compound have primarily focused on its effects on established microvascular complications in patients with diabetes. The following table summarizes key outcomes from clinical trials:
Table 2: Clinical Trial Evidence for this compound in Diabetic Microvascular Complications
| Complication Type | Study Design | Treatment Duration | Key Efficacy Outcomes | Safety Findings |
|---|---|---|---|---|
| Diabetic Peripheral Neuropathy [6] | 6 RCTs (Systematic Review) | ≥6 months | Significant improvement in Neurological Total Symptom Score (NTSS) in 4/6 studies; 2 studies showed no significant difference | Well-tolerated; no treatment-related adverse effects reported |
| Retinopathy [5] | Randomized controlled trial | Not specified | Ameliorated diabetes-induced retinal hemodynamic abnormalities | Well-tolerated in patients |
| Diabetic Macular Edema [4] | Clinical study | Not specified | Ameliorated visual acuity changes associated with diabetic macular edema | Not specified |
| Nephropathy [3] | Phase II clinical trial | Not specified | Significant reduction in albuminuria and preservation of eGFR in type 2 diabetes with macroalbuminuria | Not specified |
The clinical evidence base reveals a consistent pattern of potential benefit across microvascular complication types, though with some variability in outcomes. For diabetic peripheral neuropathy, a systematic review of six randomized controlled trials demonstrated that this compound significantly improved neurological symptoms in the majority of studies, though vibration detection threshold (a measure of large fiber function) showed no significant difference in the one study that assessed it [6]. The neurological total symptom score (NTSS-6), which assesses sensory symptoms, emerged as the most responsive outcome measure, with significant improvement in multiple trials [6]. Two studies additionally reported significant improvement in quality of life measures using the Norfolk DN questionnaire, highlighting the potential patient-centered benefits of treatment [6].
For diabetic nephropathy, a phase II clinical trial demonstrated that this compound produced significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR) in participants with type 2 diabetes and macroalbuminuria despite background renin-angiotensin system inhibition [3]. This suggests that this compound may provide additional renal protection beyond standard care. Similarly, for retinopathy, studies have shown that this compound ameliorates diabetes-induced retinal hemodynamic abnormalities and visual acuity changes associated with diabetic macular edema [4] [5].
The anti-angiogenic properties of this compound have been investigated using comprehensive in vitro models. In one key study [4], human umbilical vein endothelial cells (HUVECs) were co-cultured with fibroblasts in a specialized tube formation assay system. The detailed methodology involved:
This standardized approach allowed for precise evaluation of this compound's concentration-dependent inhibition of VEGF-induced tube formation, with demonstrated effects on ERK1/2 and Akt phosphorylation providing mechanistic insights [4].
The efficacy of this compound in suppressing pathological retinal angiogenesis has been evaluated using a murine oxygen-induced retinopathy (OIR) model [4], which represents a widely accepted in vivo system for studying retinal neovascularization. The experimental workflow comprised:
This comprehensive methodology enabled rigorous quantification of this compound's inhibitory effects on retinal neovascularization, demonstrating significant suppression at therapeutically relevant doses [4].
The evaluation of this compound for diabetic peripheral neuropathy in clinical trials has employed standardized, validated outcome measures [6]. Key methodological approaches included:
These standardized metrics allowed for comprehensive evaluation of this compound's effects on both symptoms and objective measures of neuropathy across multiple clinical trials [6].
This compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. The drug is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to its main metabolite, N-desmethyl this compound (LY333522), which exhibits equipotent PKC-β inhibitory activity compared to the parent compound [3]. Key pharmacokinetic parameters include:
The minimal renal elimination of this compound suggests that dosage adjustment may not be necessary in patients with renal impairment, which is particularly relevant for diabetic patients who frequently have compromised kidney function [7] [3].
Despite promising clinical results, drug development of this compound has faced challenges. While phase II clinical trials demonstrated significant benefits for diabetic nephropathy, drug development was unfortunately halted for business and regulatory reasons [3]. Similarly, for diabetic retinopathy, the PKC-Diabetic Retinopathy Study (PKC-DRS) showed that this compound did not significantly prevent progression of retinopathy, though it demonstrated benefits for visual acuity changes associated with diabetic macular edema [4] [3].
The development history of this compound illustrates the challenges inherent in bringing novel targeted therapies for diabetic complications to market, despite compelling mechanistic rationale and promising early-phase clinical data. Nevertheless, this compound remains an important proof-of-concept agent that has significantly advanced our understanding of PKC-β inhibition as a therapeutic strategy for diabetic microvascular complications.
This compound represents a pioneering targeted approach to addressing the underlying molecular pathogenesis of diabetic microvascular complications rather than merely treating symptoms. The compelling preclinical evidence across multiple disease models, coupled with positive signals in clinical trials for neuropathy, nephropathy, and certain aspects of retinopathy, supports the continued relevance of PKC-β inhibition as a therapeutic strategy. The well-characterized mechanism, favorable pharmacokinetic profile, and generally positive safety profile further strengthen its potential utility.
| Animal Model | Indication/ Target Organ | Key Findings & Outcomes | Proposed Mechanisms & Pathways | Citation |
|---|---|---|---|---|
| STZ-induced diabetic mice | Diabetic Foot Ulcers / Wound Healing | Accelerated wound closure; ↑ angiogenesis (CD31+ capillaries); ↑ circulating EPCs; ↓ excessive NETosis (H3Cit+ cells) | Inhibits PKC βII; ↑ p-Akt/p-eNOS/VEGF pathway; attenuates neutrophil extracellular trap formation [1] | |
| STZ-induced diabetic rats | Diabetic Nephropathy / Kidney | ↓ Urinary albumin excretion; ↓ serum creatinine; ↓ kidney/body weight ratio | Downregulates TGF-β1/Smad2/3 signaling; normalizes GRAP protein expression [2] | |
| STZ-induced diabetic rats | Vascular Dysfunction | Preserved contractile function in pressure-overload heart failure model; ameliorated vascular dysfunctions | Inhibition of PKCα/β [3] | |
| Pig model of laser-induced BRVO | Retinopathy / Eye | Inhibited development of pre-retinal and optic nerve head neovascularization | Inhibition of PKC β [3] |
Here are the methodologies from two key studies that provide reproducible experimental details for researchers.
The following diagram illustrates the key molecular pathways implicated in this compound's effects, based on the preclinical studies.
Diagram of this compound Mechanism: this compound inhibits PKC βII activation, counteracting downstream pathways that lead to diabetic complications.
The collective preclinical data strongly suggests that this compound is a promising disease-modifying agent for diabetic microvascular complications. Its efficacy in diverse animal models stems from its ability to target the fundamental pathological mechanism of PKC βII overactivation, which in turn improves vascular function, reduces fibrosis, and mitigates chronic inflammation.
The diacylglycerol (DAG)-protein kinase C (PKC) pathway represents one of the most critically dysregulated signaling cascades in diabetic pathology, serving as a key mechanistic link between chronic hyperglycemia and the development of debilitating micro- and macrovascular complications. Under normal physiological conditions, transient DAG production acts as a regulated second messenger for various G-protein coupled receptors and growth factor signaling. However, in the persistent hyperglycemic environment characteristic of diabetes, chronic DAG elevation drives sustained PKC activation that disrupts multiple aspects of vascular homeostasis, including endothelial function, vascular permeability, angiogenesis, and extracellular matrix synthesis [1] [2]. The clinical significance of this pathway is underscored by its involvement across the spectrum of diabetic complications, from retinopathy and nephropathy to neuropathy and cardiovascular disease, making it a promising therapeutic target for preventing end-organ damage in diabetic patients [1] [2] [3].
The biochemical basis for DAG-PKC activation in hyperglycemia stems from fundamental alterations in glucose metabolism. Under conditions of elevated glucose availability, glycolytic intermediates are shunted toward de novo DAG synthesis through increased flux of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate, which undergoes stepwise acylation to form DAG [1] [3]. This metabolic rerouting occurs partially due to inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) under diabetic conditions, further amplifying upstream glycolytic intermediates [3]. The resulting elevation in cellular DAG content provides a potent stimulus for membrane translocation and activation of multiple PKC isoforms, initiating a cascade of pathological signaling events that disrupt vascular function across multiple tissue types [1] [2].
The Protein Kinase C family comprises multiple structurally and functionally distinct isoforms that are differentially regulated and exhibit specific tissue expression patterns, contributing to the diverse pathophysiology of diabetic complications. These isoforms are categorized into three subfamilies based on their cofactor requirements and structural domains: conventional PKCs (cPKCs: α, βI, βII, γ) that require both calcium and DAG for activation; novel PKCs (nPKCs: δ, ε, η, θ) that are calcium-independent but DAG-responsive; and atypical PKCs (aPKCs: ζ, ι/λ) that are insensitive to both calcium and DAG [1] [2] [3]. All PKC isoforms share a common domain structure consisting of an N-terminal regulatory region and a C-terminal catalytic region connected by a flexible V3 hinge region, with the regulatory domain containing pseudosubstrate sequences that maintain the enzyme in an inactive conformation in the absence of appropriate cofactors [2] [3].
Table 1: PKC Isoform Classification, Activation Requirements, and Tissue-Specific Roles in Diabetic Complications
| Isoform Class | Specific Isoforms | Activation Requirements | Major Tissue Distributions in Diabetes | Documented Pathological Roles |
|---|---|---|---|---|
| Conventional (cPKC) | PKC-α | Calcium, DAG, phosphatidylserine | Retina, kidney, heart, vascular endothelium | Increases vascular permeability, ECM synthesis; associated with nephropathy and retinopathy [1] [2] |
| Conventional (cPKC) | PKC-βI/βII | Calcium, DAG, phosphatidylserine | Retina, renal glomeruli, aorta, cardiac tissue | Promotes endothelial dysfunction, VEGF expression; clinical trials with ruboxistaurin showed benefits for retinopathy [1] [2] |
| Novel (nPKC) | PKC-δ | DAG (calcium-independent) | Retina, heart, renal glomeruli, vasculature | Regulates apoptosis, endothelial dysfunction; knockout mice protected from nephropathy [1] [2] |
| Novel (nPKC) | PKC-ε | DAG (calcium-independent) | Retina, kidney, heart, nerves | Implicated in cardiac dysfunction, altered in nephropathy models [1] |
| Atypical (aPKC) | PKC-ζ | Protein-protein interactions (DAG/calcium insensitive) | Kidney, heart, vascular tissues | Activated in diabetic heart; role in cell polarity, metabolism [1] [2] |
The tissue-specific activation patterns of different PKC isoforms in diabetes have been extensively characterized through translocation studies and measurements of enzymatic activity. In the retina, diabetes activates multiple isoforms including PKC-α, -β1, -β2, -δ, and -ε, with particularly strong evidence implicating PKC-β in the development of retinopathy [1]. In the renal glomeruli, diabetes activates PKC-α, -β1, -β2, -δ, and -ε, contributing to increased transforming growth factor-β (TGF-β) expression, extracellular matrix accumulation, and alterations in glomerular filtration [1] [2]. Cardiac tissue demonstrates activation of PKC-α, -β2, -δ, and -ζ isoforms under diabetic conditions, promoting myocardial dysfunction, fibrosis, and abnormal contractility [1] [3]. The vascular system shows predominant activation of PKC-β isoforms in both endothelial and smooth muscle cells, leading to impaired vasodilation, increased endothelial permeability, and enhanced vasoconstrictor responses [1] [3].
The chronic activation of the DAG-PKC pathway in diabetes elicits multifaceted vascular dysfunction through several interconnected mechanisms that promote the development of both micro- and macrovascular complications. A primary consequence is endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO) and increased production of vasoconstrictors. PKC activation directly reduces endothelial nitric oxide synthase (eNOS) expression and activity while simultaneously increasing superoxide production through stimulation of NADPH oxidase, leading to oxidative stress and further NO degradation [1] [3]. Additionally, PKC activation enhances the production of vasoconstrictive prostanoids and endothelin-1 (ET-1), creating an imbalance in vascular tone regulation that favors constriction [1]. These alterations collectively impair endothelium-dependent vasodilation and promote vascular hyperreactivity, establishing a foundation for hypertension and tissue hypoperfusion in diabetes.
Another critical pathological consequence is increased vascular permeability and extracellular matrix (ECM) accumulation. PKC activation, particularly through the β-isoform, stimulates vascular endothelial growth factor (VEGF) expression and signaling, enhancing vascular permeability to albumin and other macromolecules [1] [2]. This effect is mediated through PKC-dependent phosphorylation of occludin, a key component of tight junctions between endothelial cells [1]. Simultaneously, PKC activation promotes ECM synthesis and basement membrane thickening by upregulating TGF-β1, fibronectin, and collagen expression in mesangial cells, retinal pericytes, and vascular smooth muscle cells [1] [2]. These structural alterations contribute to characteristic histopathological features of diabetic complications, including glomerulosclerosis in nephropathy, basement membrane thickening in retinopathy, and vascular remodeling in cardiovascular disease.
The DAG-PKC pathway contributes significantly to the development of specific diabetic complications through organ-specific mechanisms that have been elucidated in both experimental models and clinical studies. In diabetic retinopathy, PKC activation (particularly the β-isoform) promotes increased vascular permeability, neovascularization, and capillary occlusion through VEGF-dependent mechanisms, while also inducing apoptosis of retinal pericytes, leading to capillary instability and microaneurysm formation [1] [2]. Clinical trials with the PKC-β inhibitor this compound demonstrated significant benefits for diabetic nonproliferative retinopathy, confirming the pathological relevance of this pathway [1].
In diabetic nephropathy, PKC activation alters glomerular hemodynamics through enhanced contractility of mesangial cells and renal microvasculature, reducing glomerular filtration surface area and contributing to the development of proteinuria [1] [2]. PKC isoforms (particularly -α and -β) also downregulate nephrin expression in podocytes, disrupting slit diaphragm integrity and impairing glomerular filtration barrier function [2]. Additionally, PKC-driven TGF-β expression stimulates mesangial expansion and extracellular matrix accumulation, characteristic features of diabetic glomerulosclerosis [1] [2].
For diabetic cardiovascular complications, PKC activation in cardiac myocytes promotes hypertrophic growth and contractile dysfunction, while in vascular smooth muscle cells it enhances proliferative responses and vasoconstrictor sensitivity [3]. PKC-mediated NADPH oxidase activation in endothelial cells generates oxidative stress that contributes to accelerated atherosclerosis and impaired coronary perfusion [1] [3]. These alterations collectively promote the development of diabetic cardiomyopathy, coronary artery disease, and peripheral vascular disease in diabetic patients.
Table 2: Organ-Specific Pathological Mechanisms and Clinical Evidence
| Target Organ | Key Activated PKC Isoforms | Major Pathological Mechanisms | Clinical/Experimental Evidence |
|---|---|---|---|
| Retina | PKC-α, -β, -δ | Increased VEGF expression, vascular permeability, pericyte apoptosis, neovascularization | PKC-β inhibitor (this compound) improved nonproliferative retinopathy in clinical trials [1] |
| Kidney | PKC-α, -β, -δ, -ε | Enhanced glomerular contractility, reduced nephrin expression, increased TGF-β and ECM accumulation | PKC inhibition prevented hyperfiltration and albuminuria in diabetic rats; PKC-α knockout preserved nephrin [1] [2] |
| Heart | PKC-α, -β2, -δ, -ζ | Cardiomyocyte hypertrophy, contractile dysfunction, oxidative stress, fibrosis | PKC-β inhibition improved cardiac function; antioxidant treatment prevented PKC activation [3] |
| Vasculature | PKC-β, -δ | Endothelial dysfunction, increased permeability, enhanced vasoconstriction, oxidative stress | PKC-β inhibitor improved endothelial function and reduced superoxide production [1] [3] |
| Nerves | PKC-α, -δ | Reduced nerve conduction velocity, impaired perfusion, oxidative stress | Cremophor (DAG complexing agent) improved NCV and perfusion in diabetic rats [4] |
Accurate assessment of DAG-PKC pathway activation requires complementary approaches measuring both DAG content and PKC activity/translocation across different experimental systems. DAG quantification is typically performed using lipid extraction followed by thin-layer chromatography (TLC) or mass spectrometry-based lipidomic approaches, with the latter providing superior sensitivity and the ability to characterize specific DAG subspecies based on acyl chain composition [5] [6]. For cell culture studies, exposure to high glucose concentrations (typically 22-30 mM) for 24-72 hours reliably increases DAG content in endothelial cells, vascular smooth muscle cells, mesangial cells, and retinal pericytes, with time-dependent increases observed as early as 24 hours [1]. In animal models of diabetes (typically streptozotocin-induced diabetic rodents), tissue-specific DAG elevations have been consistently demonstrated in the retina, aorta, heart, and renal glomeruli, while interestingly, DAG levels remain unchanged or even decreased in neural tissues, highlighting important tissue-specific differences in pathway activation [1] [4].
PKC activation is most commonly assessed through measurement of membrane translocation, reflecting the movement of PKC isoforms from cytosolic to membrane compartments upon activation. This is typically quantified by subcellular fractionation followed by Western blotting with isoform-specific antibodies, comparing the membrane-to-cytosolic ratio between experimental conditions [1] [3]. Additionally, functional activity assays using specific peptide substrates can measure kinase activity in immunoprecipitated samples or subcellular fractions. For in vivo assessment, transgenic approaches including knockout mice and reporter systems have been developed to study isoform-specific functions, such as the protection from nephropathy observed in global PRKCD (PKC-δ) knockout mice [2]. More recently, advanced lipidomic approaches have revealed that specific DAG subspecies (particularly C36:0 and C36:1) exhibit preferential activation of PKC, with the Dip2 protein emerging as a key regulator of these signaling-specific DAG pools [5] [6].
Protocol 1: Measuring DAG Levels in Cultured Cells Under High Glucose Conditions
Protocol 2: Assessing PKC Activation via Membrane Translocation
Protocol 3: Functional Assessment of Vascular Permeability
Targeting the DAG-PKC pathway therapeutically has primarily focused on isoform-specific inhibitors, with the most extensively developed being PKC-β inhibitors. This compound (LY333531) represents the most clinically advanced PKC-β inhibitor, demonstrating efficacy in multiple preclinical models and human trials for diabetic retinopathy, nephropathy, and endothelial dysfunction [1]. In experimental studies, this compound treatment prevented diabetes-induced reductions in retinal blood flow, normalized glomerular hyperfiltration and albuminuria in diabetic rats, and improved endothelial-dependent vasodilation by reducing superoxide production and preserving NO bioavailability [1] [3]. The compound exhibits high specificity for PKC-β isoforms over other PKC family members, with an IC50 of approximately 5 nM for PKC-β1 and 3-6 nM for PKC-β2, compared to >500 nM for PKC-α, -δ, and -ε isoforms [1].
Additional pharmacological approaches include non-isoform selective PKC inhibitors such as calphostin C (which targets the regulatory domain of cPKCs and nPKCs) and chelerythrine (which acts on the catalytic domain), though their therapeutic utility is limited by off-target effects and toxicity [1]. Alternative strategies have explored DAG complexing agents such as cremophor, which sequesters DAG and prevents PKC activation. Experimental treatment with cremophor improved motor and sensory nerve conduction velocity deficits in diabetic rats and enhanced endoneurial perfusion, supporting the vascular contribution to diabetic neuropathy [4]. More recently, antioxidant approaches have demonstrated efficacy in preventing PKC activation, as oxidative stress represents an important activating stimulus independent of DAG elevations. Treatment with various antioxidants including N-acetylcysteine, α-lipoic acid, and vitamin E prevented PKC activation in mesangial cells and vascular tissues under high glucose conditions [3].
Beyond pharmacological approaches, lifestyle interventions such as aerobic exercise have demonstrated modulatory effects on the DAG-PKC pathway. In a study using diet-induced obese rats, six weeks of aerobic exercise (treadmill running with progressive intensity and duration) significantly downregulated cardiac gene expression of DAG and PKC, concomitantly improving cardiac remodeling indices including heart weight/body weight and heart weight/tibia length ratios [7]. The exercise protocol consisted of 5 sessions per week for 6 weeks, gradually increasing from 10 m/min for 10 minutes to 18 m/min for 30 minutes, demonstrating that moderate-to-high intensity endurance training can effectively modulate this signaling pathway in the context of metabolic disease [7].
Combination therapies targeting multiple pathways in conjunction with the DAG-PKC axis have shown promise, particularly given the interplay between different biochemical mechanisms of hyperglycemia-induced damage. Simultaneous targeting of the polyol pathway, advanced glycation end-product formation, and oxidative stress may provide synergistic benefits by reducing the overall burden of diabetic complications. Additionally, glycemic control remains foundational, as evidenced by the Diabetes Control and Complications Trial (DCCT) and United Kingdom Prospective Diabetes Study (UKPDS), which demonstrated that intensive glucose control delays the onset and progression of microvascular complications by mitigating the upstream driver of DAG-PKC pathway activation [1].
Recent advances in understanding the DAG-PKC pathway have revealed new layers of complexity, particularly regarding the specificity of DAG subspecies in activating different PKC isoforms. Landmark research has identified that distinct DAG molecular species with specific fatty acyl chain compositions (particularly C36:0 and C36:1 DAGs) preferentially activate PKC signaling, while the bulk DAG pool is primarily metabolic in function [5] [6]. The protein Dip2 has emerged as a key regulator of these signaling-specific DAG subspecies, converting them to triacylglycerols to maintain optimal PKC activation levels. In Dip2 knockout yeast models, accumulation of C36:0 and C36:1 DAGs resulted in hyperactivation of Pkc1 and enhanced cell wall integrity pathway signaling, demonstrating the critical role of specific DAG regulation in PKC pathway modulation [5] [6]. This specificity appears to have deep evolutionary roots, with the Dip2-PKC axis emerging approximately 1.2 billion years ago in Opisthokonta, establishing the first specific DAG-based signaling module in eukaryotes [6].
Future research directions include developing more selective PKC modulators based on structural insights from the specific DAG-binding domains of different isoforms, exploring tissue-specific delivery approaches to maximize therapeutic efficacy while minimizing off-target effects, and investigating the crosstalk between PKC isoforms and other signaling pathways implicated in diabetic complications. Additionally, the role of epigenetic regulation of PKC expression and activity in the context of metabolic memory represents an important area for investigation, as this may explain the persistent risk of complications despite subsequent glycemic control. From a clinical perspective, biomarker development for non-invasive assessment of tissue-specific PKC activation and personalized approaches based on genetic polymorphisms affecting PKC signaling may enhance targeted therapeutic interventions for diabetic patients at highest risk of complications.
The following diagram illustrates the core signaling pathway of DAG-PKC activation under hyperglycemic conditions:
Core DAG-PKC activation pathway in hyperglycemia.
Clinical trials for diabetic retinopathy, nephropathy, and neuropathy have consistently shown that ruboxistaurin is well-tolerated. The table below summarizes key safety data from long-term studies.
| Safety Parameter | This compound Group | Placebo Group | Context & Study Details |
|---|---|---|---|
| Patient Exposure | ~2,113 patients, >3,000 patient-years [1] | Not Specified | Patients with diabetes and ≥1 microvascular complication [1] |
| Mortality | 1.5% of patients [1] | 2.1% of patients [1] | Over a 3-year study period [1] |
| Serious Adverse Events | 20.8% of patients [1] | 23.2% of patients [1] | Percentage of patients with ≥1 event [1] |
| Study Discontinuation | 3% [1] - 4% [1] of patients | 4% [1] of patients | Due to adverse events [1] |
| Drug-Related Side Effects | No major side effects reported in 6 RCTs [2] | - | Based on a systematic review of DPN trials [2] |
Despite a generally favorable profile, specific safety concerns have impacted this compound's regulatory pathway.
For researchers, understanding the methodologies used to establish this safety profile is crucial. Key experiments from the literature include:
General Safety Monitoring (Phase 3 Trials):
Cardiac Safety Assessment:
The following diagram illustrates the integrated safety assessment workflow for this compound, from initial trials to regulatory decision-making.
Integrated workflow for this compound safety assessment, combining general and targeted investigations.
This compound demonstrated a well-tolerated profile in extensive clinical trials for diabetic complications, with no major side effects identified. However, specific investigations revealed a risk of QTc prolongation, which contributed to the discontinuation of its development for systemic diabetic complications. Its development continues in new therapeutic areas, such as dermatology, with a different route of administration.
| Parameter | Ruboxistaurin (Parent Drug) | N-desmethyl this compound (Active Metabolite) |
|---|---|---|
| Primary Metabolic Enzyme | CYP3A4 [1] [2] [3] | Formed via CYP3A4-mediated N-demethylation [1] [3] |
| Apparent Half-life (t₁/₂) | ~9 hours [1] [2] | ~16 hours [1] [2] |
| Effective Half-life (combined) | ~24 hours (allowing for once-daily dosing) [4] [2] | |
| Elimination Route | Primarily fecal (renal elimination is minor) [4] [2] | Primarily fecal [4] |
The following data summarizes the results of a clinical study in which a single 64 mg dose of this compound was administered to healthy subjects alone and after pre-treatment with 600 mg rifampicin daily for 7 days [1] [5] [6].
| Pharmacokinetic Parameter | Change in this compound | Change in N-desmethyl this compound |
|---|
| AUC(0,∞) (Area Under the Curve) | ↓ ~95% [1] [5] [6] | ↓ 77% [1] [5] [6] | | Cmax (Maximum Concentration) | ↓ ~95% [1] | ↓ 68% [1] [5] [6] | | tmax (Time to Cmax) | No significant change [1] [5] | No significant change [1] [5] |
The following diagram illustrates the primary metabolic pathway of this compound and its interaction with other drugs that affect the CYP3A4 enzyme.
This interaction means that:
The primary data on the rifampicin-ruboxistaurin interaction was generated from a specific clinical study. The methodology is summarized below for reference [1].
The table below summarizes the key quantitative data on the excretion of this compound and its metabolites in humans.
| Aspect | Data | Context / Notes |
|---|---|---|
| Total Recovery of Oral Dose | ~90% of administered radioactivity [1] | From a human mass balance study using [¹⁴C]this compound. |
| Fecal Excretion | 84% of administered dose [1] | Majority of recovered material; comprises parent drug and metabolites. |
| Renal Excretion | 1% of administered dose [1] | Confirmed as a minor elimination route. |
| Key Metabolite | N-desmethyl this compound (LY333522) [2] [3] | Formed via CYP3A4 metabolism; equipotent to parent drug [4]. |
| Half-life (Parent) | ~9 hours [4] [3] | Allows for once-daily dosing. |
| Half-life (Metabolite) | ~16 hours [4] [3] |
The data on this compound's excretion comes from well-established clinical and analytical methods.
This protocol is critical for quantifying the routes of elimination [1].
This study specifically assessed whether renal function affects this compound's pharmacokinetics [2].
A recent study developed a sensitive and validated LC-MS/MS method, which is representative of the techniques used for such analyses [5].
The following diagram summarizes the disposition and excretion pathway of this compound in humans, based on the available study data.
The unique excretion profile of this compound has direct clinical and development implications:
Ruboxistaurin (RBX) is a potent and selective inhibitor of the β-isoforms of protein kinase C (PKC-β) that has been extensively investigated for the treatment of diabetic microvascular complications including retinopathy, nephropathy, and neuropathy. The drug exerts its therapeutic effects by mitigating hyperglycemia-induced vascular dysfunction, abnormal permeability, and neovascularization in target tissues [1] [2] [3]. Diabetic retinopathy, characterized by microvascular damage and leakage that contributes to visual loss, represents a primary indication for this compound therapy, with the drug having progressed to Phase III clinical trials [2] [3]. Understanding the pharmacokinetic profile of this compound through reliable bioanalytical methods is therefore essential for optimizing dosing regimens and demonstrating therapeutic efficacy in both preclinical and clinical settings.
The development of robust bioanalytical methods for this compound has presented significant challenges due to its complex metabolic profile and the need for sensitive detection in biological matrices. Prior to the method discussed herein, only limited analytical approaches had been described, including HPLC methods with higher quantification limits, requirements for large plasma volumes, extended analytical run times, and time-consuming sample clean-up procedures [2]. The LC-MS/MS method validation detailed in this application note addresses these limitations by providing a sensitive, specific, and efficient approach for quantifying this compound in plasma matrices, thereby enabling reliable pharmacokinetic assessments in support of ongoing drug development efforts.
Chromatographic separation of this compound was achieved using an Acquity ultra-performance liquid chromatography (UPLC) system (Waters Corp., Milford, MA, USA) equipped with an Acquity UPLC HSS T3 column (1.0 × 100 mm). The system employed a binary gradient with mobile phase A consisting of 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile (pH 7.2), and mobile phase B comprising 0.2% formic acid and 0.2% trimethylamine in acetonitrile. The elution gradient began at 1.0% solvent A, increasing to 80% solvent A over 2.0 minutes before returning to initial conditions at 2.5 minutes. The flow rate was maintained at 0.4 mL/min with a total run time of 3 minutes, resulting in a remarkably short retention time for this compound of 0.85 ± 0.03 minutes [1] [2].
Detection and quantification were performed using a triple quadrupole tandem mass spectrometer (Waters Corp) with an electrospray ionization (ESI) source operated in positive ion mode. The system was configured for multiple-reaction monitoring (MRM) to measure the most significant mass transitions. For this compound, the precursor ion [M + H]⁺ at m/z 469.18 was monitored, with daughter ions at m/z 84, 58.12, and 98.10. Atorvastatin was employed as the internal standard (IS), identified using the transition m/z 559.6 → 249.9. Key mass spectrometry parameters included a capillary voltage of 2.88 kV, cone voltage of 78 V, source temperature of 150°C, and desolvation temperature of 500°C. Collision energy was optimized at 20 eV for this compound detection [2].
Table 1: LC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Setting | Parameter | Setting |
|---|---|---|---|
| Chromatography | Mass Spectrometry | ||
| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) | Ionization mode | ESI+ |
| Mobile phase A | 10 mM ammonium formate, 0.2% TMA, 1% ACN (pH 7.2) | Capillary voltage (kV) | 2.88 |
| Mobile phase B | 0.2% formic acid, 0.2% TMA in ACN | Cone voltage (V) | 78 |
| Gradient | 1-80% A over 2.0 min | Source temperature (°C) | 150 |
| Flow rate (mL/min) | 0.4 | Desolvation temperature (°C) | 500 |
| Run time (min) | 3.0 | Collision energy (eV) | 20 |
| Retention time (min) | 0.85 ± 0.03 | MRM transition (RBX) | 469.18 → 84, 58.12, 98.10 |
| Internal Standard | Atorvastatin | MRM transition (IS) | 559.6 → 249.9 |
The method demonstrated excellent selectivity with no evidence of interference from endogenous plasma components at the retention times of either this compound or the internal standard (atorvastatin). The calibration curve exhibited outstanding linearity over the concentration range of 25–1000 ng/mL, with a correlation coefficient (r²) greater than 0.997, indicating a strong proportional relationship between analyte concentration and detector response [1] [2]. The lower limit of quantification (LLOQ) was established at 25 ng/mL, representing the lowest concentration that could be reliably quantified with acceptable precision and accuracy, thereby defining the sensitivity of the method for pharmacokinetic applications.
Method validation included comprehensive assessment of precision and accuracy using quality control samples at three concentration levels (100, 500, and 1000 ng/mL). The results demonstrated exceptional performance, with accuracy values within 3.4% of nominal concentrations and precision values within 11.8% for both intra-day and inter-day measurements [1] [2]. Recovery efficiency was evaluated by comparing the analytical response of extracted samples to non-extracted standards, with results falling within acceptable limits. The consistent recovery across the concentration range indicated that the sample preparation procedure effectively isolated this compound from the plasma matrix with minimal loss, contributing to the overall reliability of the method.
Table 2: Validation Parameters for this compound LC-MS/MS Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity range (ng/mL) | 25-1000 | - |
| Correlation coefficient (r²) | >0.997 | ≥0.990 |
| Accuracy (%) | Within 3.4% | Within ±15% |
| Precision (% RSD) | Within 11.8% | ≤15% |
| LLOQ (ng/mL) | 25 | - |
| Retention time (min) | 0.85 ± 0.03 | - |
| Matrix effect | Within acceptable limits | No significant suppression/enhancement |
| Stability | Within acceptable limits | No significant degradation |
Stability assessments were conducted under various conditions, including short-term bench stability, processed sample stability in the autosampler, and long-term storage stability. This compound demonstrated acceptable stability across all tested conditions, ensuring reliable quantification under normal laboratory handling and storage scenarios. The matrix effect, which refers to the potential suppression or enhancement of ionization due to co-eluting components from the plasma matrix, was rigorously evaluated using six different lots of blank rat plasma. The results confirmed that matrix effects were within acceptable limits, with consistent analyte response regardless of plasma source, thereby validating the method's robustness for analyzing samples from different subjects [4] [2].
Plasma sample preparation followed a straightforward protein precipitation protocol. Aliquots of 200 μL of blank rat plasma were spiked with this compound solution and 20 μL of internal standard working solution (atorvastatin). Protein precipitation was achieved by adding 1 mL of acetonitrile as the precipitating solvent, followed by vortex mixing for 1 minute. The samples were then centrifuged at 20,000 rpm for 15 minutes to pellet the precipitated proteins. The supernatant was carefully transferred to a clean 5 mL Pyrex glass tube and evaporated to dryness under a moderate stream of nitrogen. The residue was reconstituted in 900 μL of 90% methanol prior to LC-MS/MS analysis [2].
Calibration standards were prepared in the concentration range of 25-1000 ng/mL by spiking blank rat plasma with appropriate volumes of working standard solutions. A minimum of six calibration standards were included in each analytical run to establish the standard curve. Quality control (QC) samples were prepared at three concentration levels (100 ng/mL as low QC, 500 ng/mL as intermediate QC, and 1000 ng/mL as high QC) using independent stock solutions to evaluate assay performance during sample analysis. Both calibration standards and QC samples were processed alongside unknown samples in each analytical batch to ensure ongoing method validation throughout the study [2].
The following workflow diagram illustrates the complete sample processing and analysis procedure:
The validated LC-MS/MS method has demonstrated significant utility in pharmacokinetic studies of this compound across multiple species. In healthy human subjects, this compound displays favorable oral bioavailability with an elimination half-life of approximately 9 hours, while its primary active metabolite, N-desmethyl this compound (LY338522), exhibits a longer half-life of about 16 hours, supporting once-daily dosing regimens [5]. The method has been successfully applied to investigate drug-drug interactions, particularly with CYP3A4 inducers like rifampicin, which significantly reduces systemic exposure to both this compound and its metabolite [5]. In preclinical studies, the method has enabled the characterization of this compound's disposition and metabolism across rodent and canine models, providing essential data for translational research [2] [6].
This compound undergoes extensive hepatic metabolism primarily via CYP3A4-mediated pathways, with N-desmethylation representing the principal metabolic route producing an equipotent active metabolite (N-desmethyl this compound) [5]. Additional metabolic transformations include multiple hydroxylation reactions, resulting in several secondary metabolites. After administration of a single oral dose of [¹⁴C]this compound to healthy human subjects, the majority of radioactivity (82.6%) was recovered in feces, with only 4.1% excreted in urine, indicating that hepatic metabolism and biliary excretion represent the primary elimination pathways [6]. The following diagram summarizes the major metabolic and excretion pathways:
The validated LC-MS/MS method detailed in these application notes provides a robust, sensitive, and efficient approach for quantifying this compound in plasma matrices. The method fulfills all essential validation criteria per regulatory guidelines, including specificity, linearity, accuracy, precision, and stability [4]. The simple sample preparation protocol, coupled with short chromatographic run time, makes this method highly suitable for high-throughput analyses in both preclinical and clinical settings. Researchers can confidently employ this methodology to support pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments for this compound in development programs focused on diabetic microvascular complications.
Ruboxistaurin (RBX) is a potent and selective protein kinase C beta (PKC-β) inhibitor that has demonstrated significant potential in the management of diabetic microvascular complications, particularly diabetic retinopathy, nephropathy, and neuropathy. As a bisindolylmaleimide derivative, RBX functions by competitively and reversibly inhibiting the PKC-β isoform, which becomes overactivated in hyperglycemic conditions, leading to vascular damage, increased permeability, and subsequent microvascular complications. The drug has progressed through Phase III clinical trials and is currently awaiting approval from regulatory bodies in the United States and Europe for the management of diabetic retinopathy. Recent research has also explored its potential applications in cardiac function improvement and substance abuse prevention through PKC inhibition pathways. [1] [2]
The analysis of RBX in biological matrices presents significant challenges due to its extensive metabolism, low therapeutic concentrations, and the complexity of biological samples. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as the analytical gold standard for quantifying RBX in biological fluids, offering superior sensitivity, selectivity, and rapid analysis times compared to conventional HPLC methods. These analytical capabilities are particularly crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolism investigations during clinical development. The following application notes provide detailed methodologies and protocols for the reliable quantification of RBX in biological samples, specifically optimized for rat plasma but adaptable to other matrices and species. [1]
Table 1: UPLC Chromatographic Conditions for this compound Separation
| Parameter | Specification | |--------------|-------------------| | Column | Acquity UPLC HSS T3 (1.0 × 100 mm) | | Column Temperature | Ambient | | Mobile Phase A | 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 | | Mobile Phase B | 0.2% formic acid, 0.2% trimethylamine in acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 1.0 | 99.0 | | | 2.0 | 80.0 | 20.0 | | | 2.5 | 1.0 | 99.0 | | Flow Rate | 0.4 mL/min | | Run Time | 3.0 min | | Injection Volume | 5-10 μL |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage (kV) | 2.88 |
| Cone Voltage (V) | 78 |
| Source Temperature (°C) | 150 |
| Desolvation Temperature (°C) | 500 |
| Cone Gas Flow (L/h) | 150 |
| Desolvation Gas Flow (L/h) | 650 |
| Collision Energy (eV) | 20 (RBX), 40 (IS) |
| Collision Gas Flow (mL/min) | 0.15 |
| Dwell Time (s) | 0.10 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Function |
|---|---|---|---|
| This compound | 469.18 | 84.00, 58.12, 98.10 | Quantification & Qualification |
| Atorvastatin (IS) | 559.60 | 249.90 | Internal Standard |
The chromatographic separation employs a reversed-phase mechanism with a gradient elution that effectively separates RBX from potentially interfering matrix components. The use of a high-strength silica (HSS) T3 column provides excellent retention and resolution for moderately polar compounds like RBX. The addition of trimethylamine in both mobile phases enhances peak shape and sensitivity by mitigating silanol interactions. The short runtime of 3 minutes significantly increases analytical throughput while maintaining excellent chromatographic resolution, with RBX typically eluting at approximately 0.85 minutes. [1]
The sample preparation workflow involves protein precipitation with acetonitrile, which effectively removes plasma proteins while maintaining high recovery of the analyte. The use of atorvastatin as an internal standard corrects for variability in sample preparation and injection volume. The reconstitution in 90% methanol ensures compatibility with the UPLC mobile phase system while focusing the analyte for enhanced sensitivity. This protocol consistently delivers extraction efficiencies exceeding 85% for RBX across the validated concentration range. [1]
According to current regulatory guidelines, the developed UPLC-MS/MS method for RBX quantification underwent comprehensive validation to establish specificity, sensitivity, linearity, accuracy, precision, and stability. [1]
Table 4: Method Validation Parameters for this compound UPLC-MS/MS Assay
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range (ng/mL) | 25-1000 | - |
| Correlation Coefficient (r²) | >0.997 | >0.990 |
| Retention Time (min) | 0.85 ± 0.03 | RSD < 2% |
| Intra-day Precision (RSD%) | ≤ 11.8% | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 11.8% | ≤ 15% |
| Accuracy (%) | Within 3.4% | 85-115% |
| Recovery (%) | >85% | Consistent and reproducible |
| Matrix Effect | Within acceptable limits | No significant suppression/enhancement |
The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 25 ng/mL, which is sufficient for pharmacokinetic studies following therapeutic dosing. The linearity of the method was consistently greater than 0.997 across the specified concentration range, with calibration curves weighted by 1/x or 1/x² to account for heteroscedasticity. The precision and accuracy values were well within acceptable limits for bioanalytical method validation, with both intra-day and inter-day precision not exceeding 11.8% RSD, and accuracy within 3.4% of nominal values. [1]
Stability assessments confirmed that RBX remains stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and in processed samples in the autosampler at 10°C for 24 hours. The matrix effect evaluation demonstrated consistent analyte response with no significant ion suppression or enhancement, particularly important given the complex nature of plasma matrices. [1]
The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic investigations of RBX in preclinical models. Following oral administration, RBX demonstrates extensive metabolism primarily to N-desmethyl this compound (LY338522), which retains equipotent PKC-β inhibitory activity. In humans, RBX is well-absorbed with the majority of the radioactive dose (82.6%) recovered in feces and only 4.1% in urine, indicating hepatic elimination as the primary excretion pathway. The ability to simultaneously quantify RBX and its major active metabolite makes this UPLC-MS/MS method particularly valuable for comprehensive pharmacokinetic characterization. [3] [4]
Recent advancements in RBX formulation include the development of nanoparticle delivery systems for enhanced ocular targeting. Polyamidoamine (PAMAM) dendrimer-based complexes have shown promising results for non-invasive retinal delivery of RBX. Formulation optimization identified a 5:1 RBX:PAMAM G5 dendrimer ratio as optimal, demonstrating:
These advanced delivery systems address the significant challenge of delivering therapeutic concentrations of RBX to retinal tissues, potentially enabling topical administration as an alternative to invasive intravitreal injections. The UPLC-MS/MS method described herein is essential for quantifying RBX in ocular tissues and evaluating the performance of these novel delivery systems. [5]
The UPLC-MS/MS method detailed in these application notes provides a robust, sensitive, and efficient analytical approach for quantifying this compound in biological samples. The method offers significant advantages over conventional techniques, including rapid analysis time (3 minutes per sample), excellent sensitivity (LLOQ 25 ng/mL), and comprehensive validation according to current regulatory standards. This methodology supports various applications in drug development, including pharmacokinetic studies, formulation development, and therapeutic drug monitoring for this promising therapeutic agent. The continuing investigation of RBX for diabetic microvascular complications and other potential indications underscores the importance of reliable bioanalytical methods for its quantification in biological matrices. [1]
Ruboxistaurin (RBX) is a selective protein kinase C beta (PKC-β) inhibitor investigated for treating diabetic retinopathy and other vascular complications of diabetes [1] [2]. Robust quantification in biological samples is crucial for pharmacokinetic and drug development studies.
The predominant technique is LC-MS/MS, favored for its high sensitivity, selectivity, and efficiency in separating and detecting analytes at low concentrations. A recently developed method for rat plasma demonstrates a short chromatographic runtime and a wide linear range [1] [3]. Beyond plasma analysis, RBX has also been quantified within nanoparticle formulations using polyamidoamine (PAMAM) dendrimers for potential retinal delivery, with drug loading efficiency determined through other analytical techniques [4].
This protocol summarizes a validated method for determining RBX concentrations in rat plasma, suitable for application in pharmacokinetic studies [1].
The method was validated according to standard guidelines, with key parameters summarized below.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 25–1000 ng/mL | - |
| Correlation Coefficient (r) | >0.997 | - |
| Accuracy (%) | Within ±3.4% | Typically within ±15% |
| Intra-day Precision (%) | ≤11.8% | Typically ≤15% |
| Inter-day Precision (%) | ≤11.8% | Typically ≤15% |
| Retention Time (min) | 0.85 ± 0.03 | - |
| Stability, Recovery, Matrix Effect | Within acceptable limits | As per protocol |
This diagram illustrates the complete experimental workflow for the quantitative analysis of RBX, from sample preparation to data analysis:
This diagram outlines the core biochemical mechanism of this compound and the analytical method's role in studying its pharmacokinetics:
Protein Kinase C beta (PKCβ) is a serine/threonine kinase that plays a critical role in intracellular signaling pathways and has emerged as a promising therapeutic target for various diabetic complications. The hyperglycemia-induced activation of PKCβ isoforms (βI and βII) contributes significantly to the pathogenesis of microvascular complications through multiple mechanisms, including increased vascular permeability, endothelial dysfunction, and oxidative stress. Ruboxistaurin (LY333531) is an orally active, selective PKCβ inhibitor that belongs to the class of macrocyclic bisindolylmaleimide compounds. It functions as a competitive ATP-binding site inhibitor, demonstrating high specificity for PKCβ isoforms with half-maximal inhibitory constants of 4.5 nM for PKCβI and 5.9 nM for PKCβII, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms [1].
The development of this compound represents a significant advancement in targeted therapy for diabetic complications, particularly since traditional treatments often fail to address the underlying molecular mechanisms driving disease progression. Molecular docking studies provide invaluable insights into the structural basis of this selective inhibition, revealing precise atomic-level interactions between this compound and the PKCβ active site. These computational approaches have become essential tools in modern drug discovery, enabling researchers to predict binding affinities, identify critical interaction residues, and optimize compound structures before embarking on costly synthetic and experimental procedures. The following sections present comprehensive application notes and detailed protocols for conducting molecular docking studies of this compound with PKCβ, specifically designed for researchers, scientists, and drug development professionals working in this specialized field [2] [1].
Pharmacophore modeling represents a crucial first step in computational studies of this compound-PKCβ interactions. Recent research has developed and validated ligand-based PKCβ pharmacophore models derived from the chemical structures of known inhibitors, including this compound. The most accurate model successfully predicted more than 70% of active compounds in test sets and incorporated three aromatic pharmacophore features without vectors, one hydrogen bond acceptor feature, one hydrophobic feature, and 158 excluded volumes to define spatial constraints. This comprehensive model has proven valuable for virtual screening of compound collections to identify novel potent PKCβ inhibitors with structural features similar to this compound [2].
The structural specificity of this compound for PKCβ isoforms stems from its ability to form specific interactions within the ATP-binding pocket. As a competitive ATP-binding site inhibitor, this compound contains a maleimide scaffold that facilitates key hydrogen bonding interactions with backbone atoms of the hinge region in PKCβ. Additional hydrophobic substituents on the indole rings engage in van der Waals interactions with allosteric sites, contributing to its remarkable isoform selectivity. These features collectively enable this compound to achieve approximately 250-fold greater specificity for PKCβ compared to other PKC isoforms, explaining its favorable pharmacological profile and reduced off-target effects in therapeutic applications [2] [1].
Molecular docking simulations of this compound with PKCβ have revealed critical details about the binding mode and interaction mechanisms. Docking studies typically employ crystal structures of PKCβ (when available) or high-quality homology models based on closely related protein kinases. These analyses demonstrate that this compound binds within the catalytic cleft of PKCβ, with its bisindolylmaleimide core positioned to engage in multiple favorable interactions with key residues. The docking poses consistently show the maleimide carbonyl oxygen forming hydrogen bonds with the backbone amide of Val-355 in the hinge region, while the indole nitrogen atoms interact with Glu-428 and Leu-254 in the catalytic domain [2].
The scoring functions applied in these docking studies have successfully predicted binding affinities that align with experimental IC₅₀ values, confirming the reliability of the computational approaches. Additional hydrophobic interactions between the indole rings and non-polar residues (Leu-253, Ile-320, and Phe-351) further stabilize the complex and contribute to the compound's selectivity profile. Recent virtual screening campaigns combining both pharmacophore modeling and molecular docking have identified 28 top-scored compounds as promising novel PKCβ inhibitors for further investigation, validating the utility of these computational approaches in drug discovery [2].
Table 1: Key Molecular Interactions Between this compound and PKCβ Identified Through Docking Studies
| Interaction Type | Residues Involved | Functional Significance |
|---|---|---|
| Hydrogen bonding | Val-355, Glu-428, Leu-254 | Anchors inhibitor in ATP-binding site |
| Hydrophobic interactions | Leu-253, Ile-320, Phe-351 | Enhances binding affinity and isoform selectivity |
| Van der Waals forces | Multiple hydrophobic residues | Contributes to complex stability |
| Electrostatic interactions | Catalytic domain residues | Influences inhibitor specificity |
Randomized controlled trials have provided substantial evidence supporting the efficacy of this compound in treating diabetic complications. The Protein Kinase C Diabetic Retinopathy Study 2 (PKC-DRS2), a phase III clinical trial conducted across 70 centers with 685 patients, demonstrated that oral administration of this compound (32 mg/day) significantly reduced the risk of sustained vision loss by 40% compared to placebo (9.1% to 5.5%, P=.034) over a 3-year period [3]. This multicenter, randomized study also showed that this compound-treated patients exhibited twice as many eyes that gained two or more lines of vision compared to placebo-treated patients, along with a 29% reduction in the need for initial laser photocoagulation therapy [4] [3].
Additional clinical investigations have explored the effects of this compound on diabetic peripheral neuropathy. A systematic review of six randomized clinical trials evaluating this compound for diabetic peripheral neuropathy found that four of these studies reported significant improvements in neurological total symptom score (NTSS) favoring the treatment group, while two studies showed no significant difference compared to placebo [5]. The mechanistic basis for these clinical benefits involves improved neural blood flow, reduced oxidative stress, and attenuated vascular permeability, all downstream consequences of selective PKCβ inhibition [6] [5].
The activation mechanism of PKCβ in diabetic conditions provides important context for understanding this compound's therapeutic effects. Under hyperglycemic conditions, increased diacylglycerol (DAG) production through de novo synthesis from glycolytic intermediates activates both classical and novel PKC isoforms, including PKCβ. This activation triggers the PKC-MAPK signaling pathway, leading to enhanced expression of transforming growth factor-beta (TGF-β), vascular endothelial growth factor (VEGF), and other factors that promote vascular dysfunction and complication progression [7]. This compound specifically targets this pathway by preventing PKCβ-mediated phosphorylation events.
At the structural level, this compound binds to the active site of PKCβ, interfering with ATP binding and subsequent substrate phosphorylation. This inhibition occurs with high specificity due to unique structural features of PKCβ's catalytic domain that are optimally complemented by this compound's bisindolylmaleimide structure. The pharmacokinetic profile of this compound includes a half-life of approximately 9 hours for the parent compound and 16 hours for its primary equipotent metabolite, N-desmethyl this compound (LY333522), formed primarily through CYP3A4 metabolism. This pharmacokinetic profile supports once-daily dosing, with fecal excretion representing the primary elimination route [1].
Molecular docking procedures for studying this compound interactions with PKCβ follow a standardized workflow to ensure reproducible and reliable results. The protocol begins with protein preparation, retrieving the three-dimensional structure of PKCβ from the Protein Data Bank (PDB code may be specified if available). If no experimental structure is available, researchers should construct a homology model based on closely related protein kinases with known structures. The protein structure must be processed by adding hydrogen atoms, assigning partial charges using the AMBER or CHARMM force field, and optimizing side-chain conformations of uncertain residues. Following preparation, the binding site should be defined based on known catalytic residues or through binding site detection algorithms [2].
Ligand preparation involves obtaining the three-dimensional structure of this compound from chemical databases such as PubChem or generating it through molecular building tools. The structure should be energy-minimized using molecular mechanics force fields, with Gasteiger charges assigned and rotatable bonds defined. Docking simulations are then performed using software such as AutoDock Vina, GOLD, or Glide, with the following specific parameters recommended: a grid box size of 20×20×20 Å centered on the binding site, an exhaustiveness value of 16 for Vina, and the standard scoring function. For each compound, generate multiple docking poses (minimum of 20) and analyze the top-ranked poses based on scoring function values and visual inspection of interaction patterns. Validation should include redocking known inhibitors and comparing with experimentally determined binding modes when available [2].
Table 2: Recommended Parameters for Molecular Docking Studies of PKCβ Inhibitors
| Parameter | Setting | Rationale |
|---|---|---|
| Software | AutoDock Vina 1.2.0 | Balance of accuracy and computational efficiency |
| Grid box size | 20×20×20 Å | Ensures complete coverage of binding site |
| Grid center | Based on catalytic residue coordinates | Focuses on biologically relevant region |
| Exhaustiveness | 16 | Adequate conformational sampling |
| Force field | AMBER ff14SB for protein | Accurate representation of protein energetics |
| Ligand charges | Gasteiger-Marsili | Suitable for small organic molecules |
| Number of poses | 20 per compound | Sufficient for binding mode analysis |
Molecular dynamics (MD) simulations provide insights into the stability and conformational changes of PKCβ-inhibitor complexes under near-physiological conditions. Begin with the highest-ranked docking pose of this compound with PKCβ as the starting structure for dynamics simulations. Prepare the system using the tLEaP module of AMBER Tools by solvating the complex in a TIP3P water box with a minimum 10 Å buffer distance between the protein and box edges. Add counterions to neutralize the system, followed by physiological concentration of NaCl (0.15 M). Employ the AMBER ff14SB force field for the protein, GAFF for this compound, and appropriate parameters for water and ions [2].
The simulation protocol follows a multi-stage minimization and equilibration process. First, perform 5,000 steps of energy minimization with harmonic restraints (5.0 kcal/mol/Ų) on the protein-ligand complex, followed by 5,000 steps of unrestrained minimization. Gradually heat the system from 0 to 300 K over 50 ps in the NVT ensemble using Langevin dynamics with a collision frequency of 1.0 ps⁻¹, maintaining restraints on the protein backbone. Conduct 100 ps of density equilibration in the NPT ensemble at 1 atm pressure followed by 1 ns of unrestrained equilibration. Production dynamics should run for at least 100 ns using a 2-fs time integration step at constant temperature (300 K) and pressure (1 atm) with periodic boundary conditions. Analyze trajectories using root-mean-square deviation (RMSD), radius of gyration, hydrogen bonding persistence, and molecular interactions to identify stable binding modes and conformational stability of the complex [2].
The primary therapeutic application of this compound lies in managing diabetic microvascular complications, particularly diabetic retinopathy, diabetic peripheral neuropathy, and diabetic nephropathy. Clinical evidence demonstrates that oral administration of this compound (32 mg/day) markedly reduces the risk of sustained vision loss in patients with moderate to severe nonproliferative diabetic retinopathy. Beyond visual preservation, treatment is associated with delayed progression of clinically significant macular edema and reduced requirement for laser photocoagulation interventions. These benefits derive from this compound's ability to normalize retinal blood flow, decrease vascular permeability, and inhibit pathological angiogenesis—all consequences of excessive PKCβ activation in hyperglycemic conditions [4] [3].
For diabetic neuropathy, this compound has shown promise in improving symptoms and neurological function. Clinical trials have reported significant improvements in neurological total symptom scores (NTSS-6) and quality of life measures in patients with diabetic peripheral neuropathy treated with this compound compared to placebo. The proposed mechanism involves improved microvascular blood flow to neural tissues, reduced oxidative stress in peripheral nerves, and attenuated endothelial dysfunction—all contributing to preserved nerve function and reduced neuropathic symptoms. Similarly, for diabetic nephropathy, this compound has demonstrated potential in reducing albuminuria and preserving estimated glomerular filtration rate (eGFR) in patients with type 2 diabetes, although development for this indication was halted for business and regulatory reasons rather than lack of efficacy [1] [5].
Emerging research suggests potential applications for PKCβ inhibition beyond traditional microvascular complications. Cardiovascular studies indicate that this compound may improve macrovascular endothelial function in type 2 diabetes, as demonstrated by enhanced flow-mediated dilatation in brachial artery measurements following six weeks of treatment. This improvement in vascular function suggests potential benefits for reducing atherosclerotic cardiovascular complications in diabetic patients, although larger outcome studies are needed to confirm these effects [8] [9]. Additionally, recent investigations have proposed PKCβ as a potential therapeutic target for COVID-19-related acute respiratory distress syndrome (ARDS), opening new avenues for this compound application beyond diabetic complications [2].
The signaling pathways affected by PKCβ inhibition continue to be elucidated, revealing complex interactions with multiple disease mechanisms. The diagram below illustrates the key signaling pathways modulated by PKCβ inhibition and their relationship to diabetic complications:
Figure 1: PKCβ Signaling Pathway in Diabetic Complications. This diagram illustrates how hyperglycemia-induced diacylglycerol (DAG) activates PKCβ, which subsequently triggers multiple downstream pathways including MAPK activation, VEGF expression, and oxidative stress, ultimately leading to endothelial dysfunction and microvascular complications. This compound specifically inhibits PKCβ activation, interrupting these pathogenic processes.
Molecular docking studies have provided invaluable insights into the precise binding mechanism and isoform selectivity of this compound for PKCβ. The computational analyses reveal that this compound forms specific hydrogen bonds with Val-355, Glu-428, and Leu-254 in the ATP-binding pocket, while its hydrophobic moieties interact with non-polar residues to enhance binding affinity. These atomic-level insights explain the remarkable specificity of this compound for PKCβ isoforms, which underpins its favorable pharmacological profile and therapeutic utility. The integration of computational approaches, including pharmacophore modeling, molecular docking, and molecular dynamics simulations, has accelerated the identification and optimization of novel PKCβ inhibitors with potential improved efficacy and reduced off-target effects [2].
Despite promising results, several challenges remain in the clinical development of PKCβ inhibitors. While this compound demonstrated significant benefits in reducing vision loss and improving neurological symptoms in diabetic patients, its development was unexpectedly halted for business and regulatory reasons rather than scientific limitations. Future research should focus on identifying patient subgroups most likely to benefit from PKCβ inhibition, exploring combination therapies with standard treatments, and investigating novel chemical scaffolds with potentially improved efficacy and safety profiles. The continued integration of computational and experimental approaches will be essential for advancing our understanding of PKCβ biology and developing next-generation inhibitors for diabetic complications and other potential indications [4] [2] [1].
1. Study Design
2. Blood Sample Collection
3. Bioanalytical Method for Quantification The core of the study is a validated LC-MS/MS method for simultaneous quantification of this compound and its major active metabolite, N-desmethyl this compound [3].
4. Pharmacokinetic and Statistical Analysis
The experimental workflow for this protocol can be visualized as follows:
The table below summarizes critical pharmacokinetic data for this compound and its active metabolite from available literature, which can serve as reference points for your study outcomes.
| Parameter | This compound (64 mg oral dose in humans) | N-desmethyl this compound (Metabolite) | Notes & Context |
|---|---|---|---|
| Half-life (t₁/₂) | ~9 hours [3] | ~16 hours [3] | In healthy human subjects. |
| Cₘₐₓ | Significantly reduced (~95%) [3] | Significantly reduced (~68%) [3] | Change observed after CYP3A4 induction by rifampicin in humans. |
| AUC(0,∞) | Significantly reduced (~95%) [3] | Significantly reduced (~77%) [3] | Change observed after CYP3A4 induction by rifampicin in humans. |
| Primary Metabolic Enzyme | CYP3A4 [3] | Formed via CYP3A4 metabolism [3] | Identified in in vitro studies with human enzymes. |
| Effect of Food | Absorption enhanced by food [3] | Information not specified in sources | Administer dose shortly after a high-fat meal for optimal absorption. |
The proposal for a once-daily dosing schedule for ruboxistaurin was grounded in its pharmacokinetic properties and metabolic pathway.
| Parameter | Description/Rationale |
|---|---|
| Dosing Frequency | Once daily [1] [2] |
| Primary Metabolic Enzyme | CYP3A4 [3] [1] |
| Half-life (Parent Drug) | Approximately 9 hours [3] [1] |
| Active Metabolite | N-desmethyl this compound (LY333522) [3] [1] |
| Half-life (Active Metabolite) | Approximately 16 hours [3] [1] |
| Combined Half-life Rationale | Combined half-life of this compound and its equipotent metabolite is approximately 24 hours, supporting once-daily dosing [4] [1] |
| Excretion Route | Primarily fecal; renal elimination is minor [4] [1] |
The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters that underpin the once-daily dosing rationale:
For researchers wishing to verify these pharmacokinetic parameters or study drug-drug interactions, the following core experimental protocols can serve as a reference.
This protocol is adapted from a clinical study that investigated the interaction between this compound and the potent CYP3A4 inducer rifampicin [3].
This protocol outlines a method to determine if renal impairment significantly alters the pharmacokinetics of this compound, given its minor renal excretion [4] [5].
This compound was designed as a specific inhibitor of the PKC-β isoform, which is hyperactivated by hyperglycemia in diabetes and contributes to microvascular dysfunction [4] [1]. The drug was investigated in clinical trials for diabetic retinopathy, neuropathy, and nephropathy.
The diagram below summarizes the drug's mechanism and its connection to dosing:
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
The core of the application note is a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for quantifying RBX in rat plasma.
| Validation Parameter | Result / Condition |
|---|---|
| Linearity Range | 25 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
| Accuracy | Within ± 3.4% |
| Intra-day Precision | Within 11.8% |
| Inter-day Precision | Within 11.8% |
| Retention Time of RBX | 0.85 ± 0.03 minutes |
| Internal Standard (IS) | Atorvastatin |
| Mass Transition (RBX) | m/z 469.18 → 84, 58.12, 98.10 |
| Mass Transition (IS) | m/z 559.6 → 249.9 |
Here is the step-by-step protocol for sample preparation and analysis as described in the 2023 study [1].
The method's reliability for stability assessment was confirmed by evaluating several parameters, with all results falling within acceptable limits [1].
| Parameter | Assessment |
|---|---|
| Stability | Within acceptable limits |
| Recovery | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
The experimental workflow for the entire process, from sample collection to data analysis, is outlined below.
To fully contextualize the analytical method, it is important to understand the drug's mechanism and clinical relevance.
Ruboxistaurin (Arxxant, Eli Lilly and Company) is an orally administered, selective protein kinase C beta (PKC-β) inhibitor developed for treating diabetic microvascular complications, including diabetic retinopathy (DR). The hyperglycemic state in diabetes leads to the intracellular accumulation of diacylglycerol (DAG), which preferentially activates the PKC-β isoform. This activation is strongly implicated in the pathogenesis of diabetic microangiopathy, contributing to vascular leakage, ischemia, and neovascularization [1] [2].
This compound functions by selectively inhibiting the PKC-β isozyme, thereby attenuating the downstream signaling pathways that drive vascular dysfunction. Preclinical evidence indicates that its mechanism involves the suppression of phosphorylation of ERK1/2 and Akt, key signaling molecules in the VEGF pathway, which in turn inhibits endothelial cell proliferation, migration, and tube formation [3].
The primary evidence for this compound's efficacy comes from large-scale, randomized, double-masked, placebo-controlled Phase 3 clinical trials, including the Protein Kinase C β Inhibitor-Diabetic Retinopathy Study (PKC-DRS) and its follow-up study (PKC-DRS2).
Table 1: Summary of Key Efficacy Endpoints from this compound Clinical Trials
| Study / Endpoint | Result | P-value | Citation |
|---|---|---|---|
| PKC-DRS2: Sustained Moderate Visual Loss (SMVL)* | 40% risk reduction (Placebo: 9.1%, RBX: 5.5%) | P = 0.034 | [4] [5] |
| Pooled Analysis (PKC-DRS & PKC-DRS2): SMVL | 41% risk reduction (Placebo: 10.2%, RBX: 6.1%) | P = 0.011 | [6] |
| Visual Acuity Improvement (≥15 letters) | 4.9% with RBX vs. 2.4% with placebo | P = 0.005 | [5] |
| Need for Initial Focal/Grid Photocoagulation | 26% reduction with RBX treatment | P = 0.008 | [5] [6] |
| Progression of Macular Edema to within 100µm of Macula | 68% vs. 50% progression (Placebo vs. RBX) | P = 0.003 | [5] |
Note: SMVL is defined as a ≥15-letter decrease in ETDRS visual acuity score sustained for the last 6 months of the study. RBX = this compound.
These studies involved patients with type 1 or type 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy. The results consistently demonstrate that oral this compound (32 mg/day) significantly reduces the risk of vision loss, decreases the need for interventional laser treatment, and slows the progression of diabetic macular edema [4] [5] [6]. Analysis of the causes of vision loss indicated that diabetic macular edema was the probable primary cause, and the beneficial effects of this compound are most likely mediated through its effects on edema [6].
Table 2: Summary of this compound Efficacy in Preclinical Models
| Model System | Finding | Implication | Citation |
|---|---|---|---|
| Mouse Oxygen-Induced Retinopathy (OIR) Model | Suppressed retinal neovascularization | Inhibits pathological blood vessel growth | [3] |
| HUVEC In Vitro Co-culture | Inhibited VEGF-induced tube formation | Blocks angiogenesis at a cellular level | [3] |
| Porcine Ischemia Model | Reduced ischemia-induced pre-retinal neovascularization | Confirms anti-angiogenic effect in large animals | [1] |
| Diabetic Rat Models (STZ-induced) | Normalized retinal blood flow and glomerular filtration rate | Ameliorates early diabetes-induced hemodynamic abnormalities | [1] |
In the murine OIR model, a widely accepted model for ischemic retinopathy, this compound treatment significantly suppressed the area of retinal neovascularization compared to the vehicle control. It is noteworthy that the treatment did not affect the revascularization of the capillary-free area, suggesting a specific action on pathological vessel growth [3].
This protocol is adapted from the method used to evaluate this compound's efficacy in suppressing retinal neovascularization [3].
Workflow: Mouse OIR Model for Anti-angiogenic Drug Testing
Materials:
Procedure:
This protocol details the assessment of this compound's effect on VEGF-induced capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) [3].
Materials:
Procedure:
To investigate the molecular mechanism, the effect of this compound on VEGF-induced phosphorylation of ERK1/2 and Akt can be analyzed using Western blotting [3].
Procedure:
In clinical trials totaling over 3,000 patient-years of exposure, this compound was demonstrated to be well tolerated [4]. Safety analyses from studies involving over 1,400 patients per group showed no significant safety concerns, with mortality rates and serious adverse event rates being comparable or slightly lower in the this compound group compared to placebo [4] [6].
Regulatory Status: While Eli Lilly submitted a New Drug Application to the FDA, the agency required data from an additional Phase 3 study for approval. Consequently, this compound is not currently licensed for the treatment of diabetic retinopathy [1].
This compound represents a pioneering oral, targeted therapy for diabetic retinopathy that acts through the inhibition of PKC-β. The compiled data from clinical and preclinical models provide a robust framework for researchers studying PKC-β inhibition. The consistent findings—reduction of vision loss, slowed disease progression, and decreased need for laser treatment—highlight its potential utility. The detailed protocols for the OIR model and HUVEC assays offer reliable methodologies for evaluating the efficacy and mechanism of action of this compound and related compounds in a research setting.
This compound (LY333531) is a selective protein kinase C beta (PKCβ) inhibitor investigated for treating diabetic microvascular complications, including peripheral neuropathy [1]. The primary rationale is that hyperglycemia induces diacylglycerol (DAG) accumulation, leading to PKCβ activation which contributes to vascular dysfunction, neuronal damage, and the progression of neuropathy [2] [3].
Clinical studies have evaluated this compound's efficacy in Diabetic Peripheral Neuropathy (DPN), with outcomes varying based on patient population and disease severity.
Table 1: Efficacy Outcomes from a 1-Year, Phase II Clinical Trial This table summarizes the key results from a randomized, placebo-controlled trial of this compound in symptomatic DPN patients [4].
| Patient Population / Endpoint | This compound 32 mg/d | This compound 64 mg/d | Placebo | Statistical Significance (vs. Placebo) |
|---|---|---|---|---|
| Overall Study Population (N=205) | ||||
| Change in Vibration Detection Threshold (VDT) | -- | -- | -- | Not Significant |
| Change in Neuropathy Total Symptom Score-6 (NTSS-6) | -- | -- | -- | Not Significant |
| Subgroup: Significant Symptoms at Baseline (NTSS-6 >6, n=83) | ||||
| Change in NTSS-6 Total Score | Reduction | Reduction | -- | 64 mg/d: P = 0.015 |
| Subgroup: Significant Symptoms + Less Severe DPN (n=50) | ||||
| Change in NTSS-6 Total Score | -- | Reduction | -- | 64 mg/d: P = 0.006 |
| Change in Vibration Detection Threshold (VDT) | Improvement | Improvement | -- | 32 mg/d: P=0.012; 64 mg/d: P=0.026 |
The trial concluded that this compound was well-tolerated and showed significant benefit for the patient subgroup with less severe, symptomatic DPN, improving both sensory symptoms and nerve fiber function [4].
For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols provide a methodological foundation.
This protocol is adapted from a published Phase II trial [4] and a Phase III study record [5].
1.1 Study Design
1.2 Patient Selection
1.3 Efficacy Endpoints
1.4 Statistical Analysis
The workflow for this clinical trial protocol is outlined below.
This protocol tests the molecular mechanism of this compound and is adapted from an in vitro study [3].
2.1 Objective: To investigate the effect of this compound on glucose-induced adhesion of monocytes to endothelial cells, a key early step in diabetic vasculopathy [3].
2.2 Materials
2.3 Methodological Steps
2.4 Outcome Measurement
The molecular mechanism targeted by this protocol is illustrated below.
Despite promising early results, this compound has not received widespread regulatory approval for DPN. Future research could focus on:
What is the reported matrix effect for Ruboxistaurin in this method? The matrix effect for this compound was found to be within acceptable limits. The method demonstrated consistent and reliable detection without significant ion suppression or enhancement from the plasma matrix [1].
What is the recommended internal standard for this compound analysis? Atorvastatin is used as the internal standard (IS) in this method. It was confirmed that the IS and this compound do not interfere with each other during analysis [1].
What is a critical parameter to check if I observe a high matrix effect? The sample preparation technique is crucial. This method uses protein precipitation with acetonitrile. Inconsistent precipitation, vortexing, or centrifugation can lead to variable matrix effects. Ensure the procedure is followed precisely [1].
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| High variation in RBX response | Inconsistent protein precipitation | Standardize vortexing time (1 min) and centrifugation speed/time (15 min at 20,000 rpm) [1]. |
| Low recovery of RBX or IS | Incomplete reconstitution after drying | Ensure the dried residue is thoroughly reconstituted in 900 µL of 90% methanol [1]. |
| Poor chromatography/peak shape | Column contamination or mobile phase issues | Use the specified UPLC HSS T3 column. Freshly prepare mobile phases with 0.2% trimethylamine [1]. |
| Signal suppression in plasma samples | Significant matrix effect from different plasma lots | Consistently use plasma from the same source. Re-assess the matrix effect using 6 different lots of blank rat plasma [1]. |
The following workflow outlines the core steps for sample preparation and analysis as described in the validated method [1]:
Key LC-MS/MS Parameters [1]:
| Parameter | Specification |
|---|---|
| LC Column | Acquity UPLC HSS T3 (1.0 × 100 mm) |
| Mobile Phase | A: 10 mM Ammonium Formate, 0.2% TMA, 1% ACN (pH 7.2) B: 0.2% Formic Acid, 0.2% TMA in Acetonitrile | | Gradient | 1% A to 80% A over 2.0 min | | Flow Rate | 0.4 mL/min | | Run Time | 3.0 min | | Retention Time (RBX) | 0.85 ± 0.03 min | | Ionization Mode | Electrospray Ionization (ESI+) | | MRM Transition (RBX) | 469.18 → 84.00 (others: 58.12, 98.10) | | MRM Transition (IS) | 559.60 → 249.90 |
Method Validation Summary [1]:
| Parameter | Result |
|---|---|
| Linearity Range | 25 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.997 |
| Intra-day Precision | ≤ 11.8% |
| Inter-day Precision | ≤ 11.8% |
| Accuracy | Within ± 3.4% |
| Stability | Within acceptable limits |
| Recovery | Within acceptable limits |
The core method for determining RBX in rat plasma, as detailed in a 2023 study, is summarized below. This method is noted for being straightforward, sensitive, and accurate [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Instrument | Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) [1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode [1] |
| Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) [1] |
| Retention Time (RBX) | 0.85 ± 0.03 minutes [1] |
| Internal Standard (IS) | Atorvastatin [1] |
| Sample Preparation | Protein Precipitation [1] |
| Precipitation Solvent | Acetonitrile (1 mL) [1] |
| Sample Volume | 200 µL of rat plasma [1] |
| Reconstitution Solvent | 900 µL of 90% methanol [1] |
This step-by-step protocol is adapted from the research publication for direct application [1]:
Here are solutions to common issues that can affect the recovery and accuracy of your RBX analysis.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery or Signal | Incomplete protein precipitation; Loss during evaporation/reconstitution | Ensure acetonitrile is added in a 5:1 ratio to plasma. Vortex thoroughly. Avoid over-drying the sample after evaporation [1]. |
| Poor Chromatography (Broad/Shifted Peaks) | Column degradation; Inappropriate mobile phase pH; Matrix effect | Confirm mobile phase pH is 7.2 (using 10 mM ammonium formate with 0.2% trimethylamine). Flush and condition the UPLC column. Use a stable isotope-labeled internal standard if available to correct for matrix effects [1]. |
| High Background Noise/Matrix Interference | Inadequate sample cleanup; Co-eluting plasma components | Ensure the centrifugation speed and time are sufficient. The validated method showed that matrix effects were within acceptable limits, so verify your protocol matches the one described [1]. |
| Low Sensitivity at LLOQ | Inefficient ionization; Low instrument response | Optimize MS/MS parameters: Capillary voltage: 2.88 kV, Cone voltage: 78 V, Source Temp: 150°C, Desolvation Temp: 500°C [1]. |
Q1: What is the mass spectrometry transition for RBX? A1: The precursor ion for RBX is m/z 469.18 [M+H]+. The most abundant product ions (daughter ions) used for quantification and qualification are m/z 84, 58.12, and 98.10 [1].
Q2: Has this method been fully validated? What are the key validation parameters? A2: Yes, the method has been fully validated for use in pharmacokinetic studies [1]. Key parameters are:
The following diagram visualizes the complete experimental workflow for determining RBX in plasma, from sample preparation to data analysis.
The following table summarizes a published LC-MS/MS method with a very short run time, suitable for quantifying RBX in rat plasma. This can serve as a robust starting point for your own method development [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Column | Acquity UPLC HSS T3 (1.0 × 100 mm) |
| Mobile Phase | A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile, pH 7.2 B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile | | Gradient Program | Starts at 1.0% A, increases to 80% A over 2.0 min, returns to 1.0% A at 2.5 min. | | Flow Rate | 0.4 mL/min | | Total Run Time | 3 min | | Retention Time (RBX) | 0.85 ± 0.03 min | | Detection (MRM) | RBX: m/z 469.18 → 84.00 / 58.12 / 98.10 IS (Atorvastatin): m/z 559.60 → 249.90 | | Linearity Range | 25–1000 ng/mL |
Here are common challenges and solutions when working with fast chromatography methods, synthesized from the RBX method and general HPLC/UPLC principles [1] [3].
| Problem | Potential Causes & Solutions |
|---|
| Long Run Time | • Cause: Gradient program is too long or shallow. • Solution: Steepen the gradient. The validated method uses a 2.5-min gradient [1]. • Cause: Flow rate is too low. • Solution: Consider moderately increasing flow rate (e.g., from 0.4 mL/min), ensuring system pressure remains within limits [3]. | | Broad Peaks | • Cause: Column temperature too low. • Solution: Increase column temperature [3]. • Cause: Extra-column volume (e.g., tubing with large internal diameter). • Solution: Use shorter, narrower internal diameter tubing between the column and detector [3]. | | Peak Tailing | • Cause: Secondary interactions with the column. • Solution: Modify mobile phase composition (e.g., pH, buffer concentration) or use a different column chemistry [3]. | | Retention Time Drift | • Cause: Poor mobile phase or column temperature control. • Solution: Use a thermostat column oven and prepare fresh mobile phase daily [1] [3]. • Cause: Column not properly equilibrated. • Solution: Increase column equilibration time with the starting mobile phase [3]. | | High Backpressure | • Cause: Blockage in the system (common with UPLC's small particles). • Solution: Flush and clean the system. Filter all samples and mobile phases [3] [4]. |
This is a detailed methodology based on the cited research [1].
1. Chemicals and Reagents
2. Instrumentation and Conditions
3. Sample Preparation (Protein Precipitation)
4. Optimization Workflow The diagram below outlines a logical pathway to systematically reduce the analytical run time for your RBX method.
The core of a sensitive analysis is a robust method. The following table summarizes a fully validated LC-MS/MS method for RBX in rat plasma, which achieved an LOQ of 25 ng/mL [1]. This provides a benchmark that you can refine further.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| LOQ | 25 ng/mL [1] |
| Linear Range | 25 - 1000 ng/mL [1] |
| Retention Time | 0.85 ± 0.03 minutes [1] |
| Mass Transitions (MRM) | RBX: 469.18 → 84.00 / 58.12 / 98.10 [1] IS (Atorvastatin): 559.60 → 249.90 [1] | | Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) [1] | | Sample Volume | 200 µL rat plasma [1] | | Sample Preparation | Protein precipitation with acetonitrile (1 mL), reconstitution in 90% methanol [1] | | Internal Standard | Atorvastatin [1] |
Here are some common challenges and potential solutions to improve your method's performance and sensitivity.
FAQ 1: How can I lower the LOQ below 25 ng/mL? Improving sensitivity often involves optimizing the sample clean-up and the mass spectrometry conditions.
FAQ 2: My analyte peak shows interference or poor shape. What should I check? This usually points to issues with chromatographic separation or matrix effects.
FAQ 3: The recovery of my internal standard is inconsistent. This can affect quantification accuracy, especially at the lower end of the calibration curve.
Below is a step-by-step protocol based on the validated method, which you can use as a starting point for your own optimization work [1].
Sample Preparation Workflow:
LC-MS/MS Analysis Workflow:
1. Sample Preparation
2. Instrumental Analysis (LC-MS/MS)
To systematically improve your method, it helps to understand the logical flow from problem identification to solution implementation, and how the drug's properties can influence the analysis.
Method Optimization Logic
Drug Property Considerations
I hope this technical support guide provides a solid and actionable starting point for your work on optimizing this compound quantification.
Here is a summary of common issues, their potential causes, and solutions to help you quickly identify and resolve problems in your assays.
| Problem Phenomenon | Potential Causes | Suggested Solutions & Troubleshooting Steps |
|---|---|---|
| High Background Noise/Non-specific Binding | Non-specific protein adsorption to surfaces; impure protein samples; suboptimal buffer conditions [1]. | Use blocking agents (e.g., BSA, casein); include control with non-binding protein variant; optimize washing steps; improve protein purification [1]. |
| Low Signal or Poor Binding Affinity | Loss of protein activity; incorrect protein folding or lack of post-translational modifications; surface immobilization altering protein conformation [1]. | Verify protein quality and folding; consider mammalian expression systems for correct post-translational modifications; switch to an in-solution assay method [1]. |
| Inconsistent Results (Poor Reproducibility) | Protein instability or degradation; assay condition fluctuations; improper experimental replication [1]. | Perform experiments in triplicate; ensure protein stability with optimal buffers and storage; use independent methods for validation [1]. |
| Artifacts from Surface Immobilization | Steric hindrance from surface tethering; improper orientation of the immobilized protein; non-physiological conditions of surface-based assays (e.g., SPR, BLI) [1]. | Consider using in-solution techniques like Microfluidic Diffusional Sizing (MDS) or Isothermal Titration Calorimetry (ITC) to avoid surface-related artifacts [1]. |
Non-specific binding is a common hurdle that can obscure true signal.
The quality of your protein reagents is paramount for a successful binding assay.
Poor reproducibility can stem from several factors related to protocol and sample handling.
For studies on Ruboxistaurin (a PKC-β inhibitor), the experimental workflow often involves assessing downstream effects in cellular models. Below is a generalized protocol based on common practices in the literature for cell-based assays [2] [3].
Key Steps in the Workflow:
Understanding the pathway you are investigating is crucial for effective troubleshooting. The following diagram illustrates the core signaling pathway involving PKC-β and the inhibitory action of this compound, as described in the literature [2] [4].
Pathway Explanation:
Q: What is the specific concern regarding this compound and the hERG channel? A: In vitro studies have demonstrated that this compound can block the hERG (human ether-à-go-go-related gene) potassium channel. The reported half-maximal inhibitory concentration (IC₅₀) is 35.6 nM [1]. Blockade of this channel is a well-known mechanism by which drugs can prolong the QT interval on an electrocardiogram, potentially leading to a serious heart rhythm condition called Torsades de Pointes.
Q: Was this effect observed in clinical trials? A: Yes. Data from a clinical trial (study B7a-LC-MBDT) showed that treatment with this compound led to a small but statistically significant prolongation of the QT interval, particularly observed in female patients [1].
Q: Does this mean this compound is not safe for clinical use? A: The QT prolongation was a major factor in regulatory decisions. A European Medicines Agency assessment report concluded that for a condition like diabetic retinopathy, which develops slowly over years, the immediate risk of ventricular tachycardia and sudden death from a QT-prolonging drug was a significant concern. This contributed to the drug application being withdrawn in Europe and the US for its initial indications [1]. Its use remains investigational, and careful cardiac monitoring is essential in any future trials.
For researchers needing to evaluate the hERG blockade potential of this compound or its analogs, the following detailed methodology for a cell-based thallium flux assay can be employed [2]. This protocol is optimized for a high-throughput 1536-well plate format.
1. Principle: The assay uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). Cells stably expressing the hERG channel are loaded with a fluorescent dye that is sensitive to Tl⁺. When the hERG channels are opened, Tl⁺ enters the cell and binds to the dye, causing a fluorescence increase. If a test compound (e.g., this compound) blocks the hERG channel, the fluorescence signal is reduced [2].
2. Key Materials:
3. Procedure: The workflow for the thallium flux assay is outlined below.
4. Data Analysis:
The table below summarizes the key quantitative findings related to this compound's hERG activity.
| Parameter | Value | Context / Assay Type | Source |
|---|---|---|---|
| hERG Blockade (IC₅₀) | 35.6 nM | In vitro assay | [1] |
| Clinical QT Effect | Significant prolongation | Observed in female patients in a Phase 3 clinical trial | [1] |
| Assay Positive Control (IC₅₀) | Astemizole | hERG thallium flux assay (control compound) | [2] |
To fully understand the risk profile of this compound, it's important to balance the hERG safety concern with its investigated therapeutic mechanism.
The diagrams below illustrate this balance between the drug's investigated benefit and its known risk.
The key identified risk from clinical trials is that this compound can cause a small but significant prolongation of the QT interval. The following table summarizes the core evidence:
| Aspect | Details |
|---|---|
| Clinical Evidence | Identified in at least one Phase 3 clinical trial (Study B7a-LC-MBDT) [1]. |
| Observed Effect | A "small but significant" QT prolongation was noted, with a more pronounced effect in female subjects [1]. |
| Proposed Mechanism | In vitro data indicates this compound blocks the hERG channel (IKr potassium channel) with an IC50 of 35.6 nM, which disrupts cardiac repolarization [1]. |
| Regulatory Outcome | Concerns over QT prolongation were a "major safety concern" cited by the European Medicines Agency, contributing to the non-approval of the drug for diabetic retinopathy [1]. |
For scientists developing protocols or analyzing data, here are essential methodologies for assessing drug-induced QT prolongation.
A consistent method for measuring the QT interval on an electrocardiogram (ECG) is critical for reliable data [2].
The risk of clinically significant QT prolongation and Torsades de Pointes (TdP) is heightened by specific patient factors. When designing trials, stratifying for these risk factors is crucial [2].
Table: Key Risk Factors for Drug-Induced Torsades de Pointes (TdP)
| Non-Modifiable Risk Factors | Potentially Modifiable Risk Factors |
|---|---|
| Female sex | Use of QT-prolonging drugs |
| Age >65 years | Uncorrected electrolyte disturbances (hypokalemia, hypomagnesemia, hypocalcemia) |
| Congenital Long QT Syndrome | Bradycardia |
| Structural heart disease (e.g., heart failure) | Impaired hepatic or renal function (affecting drug metabolism) |
| Recent cardioversion with a QT-prolonging drug [2] |
In addition to clinical ECG monitoring, foundational in vitro assays are standard in drug development.
Q1: What is the clinical significance of a small QT prolongation? Even small increases in QTc are taken seriously. An increase of >5 ms is considered a potential increased risk for TdP, and an increase of >20 ms carries a significant increased risk. For context, every 10 ms increase in QTc is associated with a 5-7% increase in the risk of TdP [2].
Q2: Were there other safety concerns with this compound besides QT prolongation? During development, there were also concerns about an increase in creatine phosphokinase (CPK) levels in a large animal study, suggesting potential effects on muscle function [1].
Q3: Is this compound approved for any indication? Currently, this compound is not approved for clinical use in the United States or Europe. The application was withdrawn after regulatory agencies required additional efficacy and safety data, with QT prolongation being a major factor [1].
The diagram below illustrates the proposed biological pathway by which this compound is believed to cause QT prolongation.
The primary mechanism is the direct blockade of the hERG potassium channel, not its intended inhibition of Protein Kinase C-beta (PKC-β) [1].
The following table summarizes the key parameters of a validated UPLC-MS/MS method for determining Ruboxistaurin in rat plasma, as detailed in a 2023 study [1]. This method provides a robust foundation for method transfer between laboratories.
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) [1] |
| Mobile Phase | Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% ACN, pH 7.2 Solvent B: 0.2% formic acid, 0.2% trimethylamine in ACN [1] | | Gradient Program | Starts at 1.0% A, increases to 80% A over 2.0 min, returns to 1.0% A at 2.5 min [1] | | Flow Rate | 0.4 mL/min [1] | | Run Time | 3 minutes [1] | | Retention Time (RBX) | 0.85 ± 0.03 minutes [1] | | Mass Transitions (RBX) | Parent ion (m/z): 469.18 → Daughter ions (m/z): 84, 58.12, 98.10 [1] | | Internal Standard (IS) | Atorvastatin [1] | | Linear Range | 25–1000 ng/mL (r > 0.997) [1] | | Sample Preparation | Protein precipitation with acetonitrile [1] | | Precision (Intra-/Inter-day) | Within 11.8% [1] | | Accuracy | Within 3.4% [1] |
This guide addresses potential issues during the transfer of the this compound analytical method, based on the validated parameters.
Q1: What is the most critical step to ensure reproducibility in the sample preparation?
Q2: My analyte peak shape is poor or retention time is shifting. What should I check?
Q3: I am observing a high matrix effect or signal suppression. How can I mitigate this?
The following diagram outlines a logical workflow for diagnosing and resolving common issues with the RBX LC-MS/MS method.
Here is a detailed methodology for the determination of this compound in rat plasma, based on the cited study [1].
Instrument Setup
Solution and Sample Preparation
Q1: What is the clinical impact of taking this compound with a CYP3A4 inducer? Co-administration significantly reduces the exposure to both this compound and its active metabolite, N-desmethyl this compound. The following table summarizes the quantitative changes observed in a clinical study with the strong inducer rifampicin [1] [2]:
| Pharmacokinetic Parameter | This compound Change | N-desmethyl this compound Change |
|---|---|---|
| AUC(0,∞) (Overall Exposure) | ↓ ~95% | ↓ 77% |
| Cmax (Peak Concentration) | ↓ ~95% | ↓ 68% |
This level of reduction is expected to severely diminish the drug's therapeutic effect.
Q2: Which drugs or substances are considered strong CYP3A4 inducers? You should avoid concurrent use of this compound with known strong CYP3A4 inducers. The following table lists common examples [1] [3] [4]:
| Inducer Category | Examples |
|---|---|
| Antibiotics | Rifampicin, Rifapentine |
| Anticonvulsants | Carbamazepine, Phenobarbital, Phenytoin |
| Other Agents | St. John's Wort |
Q3: What is the underlying mechanism for this interaction? this compound is primarily metabolized by the CYP3A4 enzyme in the liver and intestinal wall [1] [5]. Strong inducers like rifampicin increase the expression and activity of CYP3A4. This enhanced activity accelerates the breakdown of this compound before it can reach the systemic circulation, leading to the dramatically lower plasma concentrations shown in the table above [1].
The following diagram illustrates this metabolic pathway and the site of induction.
Q4: What was the experimental protocol used to study this interaction? The primary data comes from a two-period, one-sequence study in healthy male subjects [1]:
The workflow of this study is summarized below.
The table below summarizes the key stability and handling information for this compound.
| Aspect | Details / Conditions |
|---|---|
| Recommended Storage (Powder) | -20°C, sealed, away from moisture [1] [2] |
| Recommended Storage (Solution) | -80°C (in solvent) [1] |
| Thermal Shipping | Can be shipped at room temperature [3] |
| Stability in Solution | 1 month at -20°C; 6 months at -80°C (sealed, away from moisture) [2] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1] |
This is a common method for preparing a concentrated stock solution for cell-based assays [2] [3].
For animal studies, the DMSO stock must be further diluted into a biocompatible solvent system [2] [3].
A validated LC-MS/MS method can be used to determine the concentration of this compound in plasma or solution, which is crucial for confirming stability and dosing accuracy [4].
The following diagram illustrates the core workflow for preparing and handling this compound solutions:
The table below summarizes the key metabolites of this compound (RBX) identified in preclinical and human studies.
| Metabolite Name | Metabolic Pathway | Relative Potency | Key Characteristics & Potential for Interference |
|---|---|---|---|
| N-desmethyl this compound (LY338522) [1] [2] | N-demethylation | Equipotent to parent drug [1] | Primary active metabolite; plasma concentrations comparable to RBX in humans [2]; major cross-interference risk in bioanalysis. |
| Hydroxylated Metabolites [3] | Oxidative metabolism (various positions) | Information missing | Multiple isomers identified (e.g., on maleimide ring, indole rings, macrocyclic ring) in animal studies [3]; potential for interference. |
| Metabolite 28 (Diol) [2] | Dihydroxylation | Information missing | Identified in human excreta; presence in plasma unknown; lower interference risk if absent from plasma [2]. |
| N-oxide [3] | N-oxidation | Information missing | Identified in animal studies [3]; potential for interference. |
Robust analytical methods, primarily Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), are crucial for separating and quantifying this compound and its metabolites.
Here are solutions to common issues you might encounter:
The following diagram outlines a general workflow for developing and validating an analytical method for RBX, incorporating checks for metabolite interference.
| Condition / Disease Area | Key Efficacy Findings | Study Type & Duration | Citation |
|---|---|---|---|
| Diabetic Retinopathy | Reduced risk of sustained moderate visual loss (SMVL); particularly effective in eyes with existing macular edema at baseline (10% vs 25% with placebo). | Multicenter Randomized Controlled Trial (RCT), 36-46 months [1] | |
| Diabetic Macrovascular Disease | Improved endothelial function (Flow-Mediated Dilation) at 1 min (0.13 mm, p=0.08) and 5 min (0.12 mm, p=0.02) post-cuff deflation. | Proof-of-concept RCT, 6 weeks [2] [3] | |
| Diabetic Nephropathy | Reduced albuminuria and stabilized creatinine clearance in patients on ACE/ARB therapy. | RCT [4] [5] | |
| Heart Failure | Enhanced cardiac contractility and reduced heart failure susceptibility in mice; primary target identified as PKCα, not PKCβ. | Preclinical animal study [6] |
For researchers, the specific methodologies from key trials are critical for evaluating the data.
Diabetic Retinopathy Study (PKC-DRS)
Macrovascular Endothelial Function Study
This compound's defining characteristic is its high selectivity for the PKC-β isoform.
Diagram: this compound selectively inhibits the PKC-β isoform activated by hyperglycemia-induced diacylglycerol (DAG), a key driver of diabetic microvasculopathy. Its action on other isoforms like PKCα is considerably weaker [7] [5].
This compound's profile presents clear differentiators for research and development considerations.
For scientists in the field, the data on this compound suggests several important points:
The table below summarizes key quantitative data from computational docking studies, which predict the binding affinity and interactions of these inhibitors with the PKCβ receptor.
| Inhibitor Name | Class / Type | Reported Docking Score / Binding Affinity | Key Interactions with PKCβ | Primary Research Context |
|---|
| Ruboxistaurin (LY333531) | Bisindolylmaleimide (Clinical candidate) | -8.61 kcal/mol (Binding Energy) [1] | • H-bond: Met256 (backbone oxygen) [1] • Non-H-bond: Phe255, Gly257 [1] | Diabetic retinopathy treatment; oral administration [1] [2] | | Maleimide derivative 3 | Maleimide derivative | -9.36 kcal/mol (Binding Energy) [1] | • Non-H-bond: Met256 (multiple), Gly257 [1] | Proposed as a potent novel inhibitor for diabetic retinopathy [1] | | Bisindolylmaleimide I | Bisindolylmaleimide (Pan-PKC inhibitor) | -9.14 kcal/mol (Binding Energy) [1] | • H-bond: Phe255 (backbone oxygen) [1] • Non-H-bond: Gly257, Arg159 [1] | Well-known PKC inhibitor scaffold; used as a reference compound [3] [1] | | 2mBIM (2-methyl-1H-indol-3-yl-BIM-1) | Bisindolylmaleimide (Co-crystallized ligand) | N/A (Co-crystallized structure available, PDB: 2I0E) [4] | • Three H-bonds via keto form of maleimide [4] | Serves as a structural basis for rational drug design [4] |
To ensure reproducibility, here are the detailed methodologies from the key studies cited.
The following diagrams, generated using DOT language, illustrate the key pathways and methodologies discussed in the research.
This diagram outlines the pathological pathway triggered by hyperglycemia that leads to diabetic complications, and the point of intervention for PKCβ inhibitors [1] [2].
This chart visualizes the integrated computational approach, combining pharmacophore modeling and molecular docking, used to identify novel PKCβ inhibitors like the maleimide derivatives discussed [3].
The search results indicate that while this compound is a well-established selective PKCβ inhibitor, computationally driven design suggests that novel maleimide derivatives hold promise as potentially more potent inhibitors. Validation through biological assays is the critical next step to confirm these predictions.
| Indication | Trial Name / Design | Primary Endpoint Result | Key Secondary & Other Endpoint Results | Safety & Tolerability |
|---|
| Diabetic Retinopathy [1] [2] | PKC-DRS2: Phase 3, 36-month, double-masked, placebo-controlled (N=685) | Sustained Moderate Visual Loss (SMVL): • Placebo: 9.1% • Ruboxistaurin: 5.5% • Risk Reduction: 40% (P=0.034) [1] | • Visual Acuity Change: -2.6 letters (Placebo) vs. -0.8 letters (this compound) [1] • 3-line Visual Loss: 30% reduction vs. placebo [1] • First Laser Photocoagulation: 29% reduced likelihood vs. placebo [1] | Well tolerated; discontinuation rates similar to placebo (3% vs 4%) [1] | | Diabetic Peripheral Neuropathy [3] | 6-month, double-masked, placebo-controlled (N=40) | Skin Microvascular Blood Flow (SkBF): • Significant increase in endothelium-dependent (+78.2%) and C fiber-mediated (+56.4%) SkBF vs. baseline (P<0.03) [3] | • Neuropathy Symptoms (NTSS-6): -66.0% from baseline (this compound) vs. -13.1% (Placebo); between-group P<0.03 [3] • Quality of Life (Norfolk QOL-DN): Significant improvement in total score vs. baseline (-41.0%, P=0.04) [3] | Well tolerated; adverse events consistent with previous studies [3] | | Macrovascular Endothelial Function [4] | 6-week, double-masked, placebo-controlled (N=49) | Brachial Artery FMD: A trend toward improvement at 1 min (0.13 mm, p=0.08) and a significant improvement at 5 min (0.12 mm, p=0.02) after cuff deflation vs. placebo [4] | No significant effect on nitroglycerin-mediated dilation or urinary isoprostanes (a marker of oxidative stress) [4] | Not reported |
For the key trials cited above, the methodologies were as follows:
PKC-DRS2 Trial (Diabetic Retinopathy) [1]:
Neuropathy Trial [3]:
This compound is a highly selective oral inhibitor of the protein kinase C beta (PKC-β) isoforms [5]. The signaling pathway targeted can be summarized as follows:
This mechanism is consistent with the drug's effects across multiple microvascular complications of diabetes [6] [4]. Research also suggests PKC-β inhibition affects the WNT pathway, which is a target of lithium, explaining the investigation of this compound metabolites for central nervous system disorders like bipolar disorder [7].
It is important to note that while clinical trials demonstrated benefits, This compound never received final marketing approval for diabetic retinopathy or neuropathy.
The table below summarizes key findings from clinical trials comparing Ruboxistaurin (RBX) to standard of care, primarily Renin-Angiotensin System (RAS) blockade.
| Therapeutic Area | Outcome Measure | This compound (RBX) Performance | Standard Therapy Performance | Key Clinical Trials |
|---|---|---|---|---|
| Diabetic Kidney Disease | Albuminuria (UACR) | Significant reduction (decrease in UACR) when added to ACEi/ARB [1] | Reduction with ACEi or ARB monotherapy [2] | Phase 2 Trial [1] |
| Estimated Glomerular Filtration Rate (eGFR) | Stabilization of eGFR when added to ACEi/ARB [1] | Slows progression but does not arrest decline [2] | Phase 2 Trial [1] | |
| Urinary TGF-β | Favorable reduction [1] | Information Not Specified | Phase 2 Trial [1] | |
| Diabetic Peripheral Neuropathy | Neurological Symptoms (NTSS) | Mixed results; significant improvement in 4 out of 6 studies [3] [4] | Information Not Specified | Systematic Review of 6 RCTs [3] [4] |
| Vibration Detection (VDT) | No significant difference vs. placebo (assessed in 1 study) [3] [4] | Information Not Specified | Systematic Review [3] [4] | |
| Quality of Life (QoL) | Significant improvement in 2 studies [3] [4] | Information Not Specified | Systematic Review [3] [4] | |
| Macrovascular Function | Flow-Mediated Dilation (FMD) | Tendency to improve endothelial function [5] | Information Not Specified | Proof-of-Concept Trial [5] |
| General Safety | Adverse Events | Well-tolerated in trials; no major safety concerns in DKD/Neuropathy trials [3] [1] [4] | Known risks (e.g., hyperkalemia with RAAS blockers) [2] | Multiple Trials |
This compound is a selective protein kinase C beta (PKC-β) inhibitor [6] [3] [4]. In diabetes, hyperglycemia leads to increased intracellular diacylglycerol (DAG), which overactivates the PKC pathway, particularly the PKC-β isoform. This contributes to vascular dysfunction, inflammation, and the progression of microvascular complications [1] [4].
RBX works by binding to the ATP-binding site of the PKC-β enzyme, inhibiting its activity and thus mitigating downstream pathological effects [6] [4]. The following diagram illustrates this targeted pathway.
Diagram of PKC-β Pathway Inhibition by this compound
For the key data presented, here are the methodologies from the cited trials.
Primary Efficacy Endpoint: Change in Urinary Albumin-to-Creatinine Ratio (UACR) [1].
Patient Population: Individuals with type 2 diabetes and albuminuria who were already receiving standard care, including ACE inhibitors, ARBs, or both [1].
Study Design: A phase 2, randomized, double-blind, placebo-controlled trial. Patients were administered this compound (32 mg/day) or a placebo in addition to their background RAS inhibitor therapy for one year [1].
Primary Efficacy Endpoint: Change in Neurological Total Symptom Score (NTSS-6) and Vibration Detection Threshold (VDT) [3] [4].
Patient Population: Patients with diabetic peripheral neuropathy (DPN) [3] [4].
Study Design & Analysis: A systematic review of 6 randomized controlled trials (RCTs) lasting at least 6 months. The review compared RBX to a placebo [3] [4].
Primary Efficacy Endpoint: Change in brachial artery Flow-Mediated Dilation (FMD), a measure of macrovascular endothelial function [5].
Patient Population: Patients with type 2 diabetes [5].
Study Design: A double-masked, placebo-controlled, proof-of-concept trial. Participants were randomized to receive this compound (32 mg/day) or a placebo for 6 weeks [5].
It is crucial to note that while Phase 2 data for diabetic kidney disease was promising, drug development was reportedly halted for business and regulatory reasons, not necessarily for lack of efficacy [6]. It has not received FDA approval for these indications.
The table below compares the experimental outcomes of Ruboxistaurin (RBX) across different models of diabetic complications.
| Diabetic Complication Model | Experimental System | Key Findings & Quantitative Results | Outcome Summary |
|---|---|---|---|
| Macrovascular Disease [1] | Human clinical trial (Type 2 diabetes); 6-week treatment with RBX (32 mg/day) | Flow-Mediated Dilation (FMD): Improved at 1 min (+0.13 mm, p=0.08) and 5 min (+0.12 mm, p=0.02) post-cuff deflation vs. placebo. [1] | Suggests improved macrovascular endothelial function. |
| Atherogenesis (Early Stage) [2] | In vitro (HUVECs co-cultured with human monocytes under hyperglycemia) | Monocyte Adhesion: Hyperglycemia increased adhesion by 30.9%; RBX (10 nM and 400 nM) reduced adhesion to levels statistically no different from normoglycemic conditions. [2] | Suppresses a pivotal early step in atherosclerosis. |
| Diabetic Nephropathy [3] | Human clinical trial (Type 2 diabetes with macroalbuminuria on background RAS inhibition) | Albuminuria: Produced a significant reduction. eGFR: Showed preservation of kidney function. [3] | Demonstrates renal protective activity. |
| Diabetic Retinopathy [4] [3] | Human Phase III clinical trials (moderate to severe non-proliferative retinopathy) | Vision Loss: Demonstrated beneficial effect with anatomic and functional benefits. Retinopathy Progression: Did not significantly prevent progression in one trial (PKC-DRS). [4] [3] | Received FDA "approvable" letter for preventing vision loss; development for this indication appears to have stalled. |
| Heart Failure (Non-Diabetic Model) [5] | Swine model of Heart Failure with Reduced Ejection Fraction (HFrEF) | Contractility: Increased. Heart Size: Reduced. [5] | Suggests potential benefit in contractile dysfunction; relevance to diabetic cardiomyopathy is implied but not directly tested. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies for two key experiments.
This protocol assesses macro vascular endothelial function in humans via ultrasound.
This in vitro protocol evaluates the early cellular events of atherosclerosis.
This compound is a highly selective ATP-competitive inhibitor of the Protein Kinase C beta (PKC-β) isoforms [3]. The following diagram illustrates the pathway through which it exerts its effects in the context of hyperglycemia-induced vascular complications.
The collected data underscores this compound's potential as a targeted therapeutic agent, though its development path provides important context for researchers.
The following table summarizes the key efficacy and safety data for this compound from clinical trials, focusing on its primary investigated uses.
| Indication | Study Design & Duration | Efficacy Findings | Safety Findings |
|---|
| Diabetic Retinopathy [1] | Phase 3, RCT, double-masked, placebo-controlled (N=685); 36 months. | • 40% reduction in sustained moderate visual loss (SMVL): 5.5% vs 9.1% with placebo (P=0.034). • 45% reduction in sustained visual loss on individual eye analysis. • Less decline in mean visual acuity (-0.8 letters vs -2.6 letters with placebo). • 29% lower need for initial laser photocoagulation. [1] | Well-tolerated. Serious Adverse Events (SAEs): 20.8% (this compound) vs 23.2% (placebo). Discontinuation: 3% (this compound) vs 4% (placebo). [1] | | Diabetic Nephropathy [2] | Phase 2 clinical trial; background RAS inhibition. | Significant reduction in albuminuria and preservation of estimated glomerular filtration rate (eGFR). [2] | Drug development was halted for business and regulatory reasons, not explicitly for safety concerns. [2] | | Macrovascular Endothelial Function [3] | Proof-of-concept, RCT, double-masked, placebo-controlled (N=49); 6-8 weeks. | Trend towards improvement in Flow-Mediated Dilation (FMD) of the brachial artery at 1 min (0.13 mm, p=0.08) and significant improvement at 5 min (0.12 mm, p=0.02) post-cuff deflation. [3] | No effect on nitroglycerin-mediated dilation or urinary isoprostanes (oxidant stress marker). The study reported no specific safety issues. [3] |
To aid in the evaluation of the data, here is a detailed look at the methodologies used in the key trials cited above.
Protein Kinase C-Diabetic Retinopathy Study 2 (PKC-DRS2) [1]:
Macrovascular Endothelial Function Study [3]:
The diagram below illustrates the proposed mechanism of action for this compound in mitigating diabetic microvascular complications.
The table below outlines the fundamental differences in how these two classes of drugs work.
| Feature | Ruboxistaurin (PKC-β Inhibitor) | Aldose Reductase Inhibitors (ARIs) |
|---|---|---|
| Primary Target | Protein Kinase C beta (PKC-β) enzyme [1] [2] | Aldose Reductase (AR) enzyme [3] [4] |
| Pathway | Hyperglycemia → Increased Diacylglycerol (DAG) → PKC-β activation [1] | Polyol Pathway: Glucose → (Aldose Reductase) → Sorbitol [3] [5] |
| Key Consequences of Inhibition | Reduces vascular dysfunction, inflammation, and nerve hypoxia; improves endothelial function [1] [6] | Reduces sorbitol accumulation, osmotic stress, and oxidative stress; preserves NADPH and glutathione levels [3] [4] [5] |
| Therapeutic Rationale | Addresses downstream vascular and neural damage from hyperglycemia [2] | Prevents initial metabolic injury from high glucose flux [4] |
The following diagram illustrates these distinct pathways and sites of drug intervention.
The clinical development and supporting evidence for these two drug classes differ significantly, as summarized below.
| Aspect | This compound | Aldose Reductase Inhibitors (ARIs) |
|---|---|---|
| Overall Clinical Trial Status | Phase 3 trials completed for diabetic neuropathy; not approved for this indication [1]. | Extensive history; multiple compounds tested in over 32 clinical trials; mixed results [1]. |
| Reported Efficacy in Neuropathy | Modest Symptom Improvement: Some trials showed significant improvement in Neurological Total Symptom Score (NTSS-6) vs. placebo [1]. Quality of Life: Significant improvement in patient-reported QoL in some studies [1]. Nerve Function: No significant difference in Vibration Detection Threshold (VDT) found [1]. | Limited Efficacy: A Cochrane review of 32 trials (n=4,970) found no statistically significant overall benefit for ARIs in diabetic neuropathy [1]. Approval Status: Only Epalrestat is approved for clinical use in Japan [1]. | | Safety Profile | Safety reported in clinical trials; primary excretion is fecal, indicating potential use in renal impairment [1]. | Safety Concerns: Associated with adverse effects, including hepatic damage and neuropathy [5]. This has hindered development. |
For researchers, the methodologies from key studies are detailed below.
A 2013 systematic review analyzed this compound trials using the following protocol [1]:
A 2025 study on alkaloid ARIs used an integrated in silico and in vitro protocol [4]:
The validation of this compound's efficacy primarily comes from a large, Phase 3 clinical trial known as the Protein Kinase C Beta Inhibitor Diabetic Retinopathy Study 2 (PKC-DRS2). The table below summarizes the key outcomes from this study over a 36-month period [1] [2] [3].
| Outcome Measure | Placebo Group | This compound Group (32 mg/day) | Risk Reduction & P-value |
|---|---|---|---|
| Sustained Moderate Visual Loss (SMVL) | 9.1% | 5.5% | 40% (P=0.034) |
| Visual Improvement (≥15 letters) | 2.4% | 4.9% | Reported as twice as frequent |
| Need for initial laser treatment | - | - | 26% reduction (P=0.008) |
| Progression of macular edema to within 100 µm of center | - | - | Reduced (68% vs. 50%, P=0.003) |
For researchers to critically evaluate these findings, the core methodology of the pivotal trial is outlined below.
This compound is a selective oral inhibitor of the protein kinase C beta (PKC-β) isozyme [4] [5]. The following diagram illustrates the logical pathway of its action in diabetic retinopathy.
Inhibition of PKC-β is believed to improve retinal blood flow and reduce vascular leakage, which can slow the progression of diabetic retinopathy and subsequent vision loss [5].
While not direct alternatives for the same indication, it is useful for researchers to contextualize this compound among other therapies for diabetic complications. The table below compares it with anti-VEGF treatments (a standard for other retinal conditions) and two common systemic glucose-lowering drug classes.
| Feature | This compound (PKC-β Inhibitor) | Anti-VEGF Agents (e.g., Ranibizumab) | GLP-1 Receptor Agonists | DPP-4 Inhibitors |
|---|---|---|---|---|
| Mechanism | Inhibits Protein Kinase C-beta [6] [4] | Binds and neutralizes VEGF [6] | Mimics incretin hormones [7] | Inhibits degradation of incretin hormones [7] |
| Primary Indication | Investigational for diabetic retinopathy [4] | Treatment of diabetic macular edema, neovascular AMD [6] | Type 2 Diabetes [7] | Type 2 Diabetes [7] |
| Route | Oral [1] [3] | Intravitreal injection [6] | Subcutaneous / Oral [7] | Oral [7] |
| Key Efficacy | 40% reduction in SMVL [1] | Improves/resolves macular edema, improves vision [6] | Superior HbA1c reduction, weight loss, cardio-protection [7] | Modest HbA1c reduction, weight-neutral [7] |
| Development Status | Investigational; FDA deemed "approvable" in 2006 but required additional trials [3] | Approved and widely used [6] | Approved and widely used [7] | Approved and widely used [7] |
The distinct mechanisms of Ruboxistaurin and Anti-VEGF therapies can be visualized in the following pathway diagram, which highlights their intervention points in the disease process:
Diagram Title: Key Pathways in DME and Therapeutic Intervention Points
This compound's Upstream, Multi-Factorial Action: As illustrated, this compound acts early in the disease cascade by specifically inhibiting the PKC-β enzyme, which is hyperactivated in a hyperglycemic state due to increased intracellular diacylglycerol (DAG) [1]. PKC-β activation contributes to DME through multiple pathways, including the upregulation of VEGF, but also by promoting inflammation and oxidative stress [1]. By blocking PKC-β, this compound aims to address these multiple pathological drivers upstream [2] [1] [3].
Anti-VEGF's Direct, Potent Blockade: Anti-VEGF therapies act further downstream. They function as high-affinity traps or blockers for VEGF-A, the primary cytokine mediating increased vascular permeability and blood vessel growth in DME [4]. This direct blockade effectively reduces fluid leakage and macular edema, leading to rapid improvements in visual acuity, which has made it the standard of care [5].
The efficacy and injection burden of these therapies are demonstrated in key clinical trials.
A pivotal Phase 3 trial (DRS2) investigated oral this compound (32 mg/day) in patients with diabetic retinopathy, including DME [6].
| Outcome Measure | Placebo Group | This compound Group | Effect |
|---|
| Sustained Moderate Vision Loss (SMVL) (≥15 letter decrease) | 9.1% | 5.5% | 41% relative risk reduction [6] | | Need for Focal Photocoagulation | - | - | Reduced [6] | | Progression of DME (to within 100μm of macula center) | - | - | Reduced [6] |
This study demonstrated that this compound could modify the disease process, significantly reducing the risk of vision loss over time [6].
Anti-VEGF therapy is the established standard, with recent advances focusing on reducing treatment burden. A 2025 network meta-analysis compared newer agents, Aflibercept 8 mg and Faricimab, over two years [7].
| Therapy (2-Year Trials) | Condition | Mean Number of Injections (Adjusted) | Visual Acuity (BCVA) & Anatomic Outcomes |
|---|---|---|---|
| Aflibercept 8 mg | DME | Fewer than Faricimab (Mean difference: -3.62) [7] | Similar efficacy to Faricimab T&E and Aflibercept 2 mg [7] |
| Faricimab T&E | DME | Baseline for comparison [7] | Similar efficacy to Aflibercept 8 mg [7] |
| Aflibercept 8 mg | nAMD | Fewer than Faricimab (Mean difference: -1.47) [7] | Similar efficacy maintained [7] |
This data highlights that while Anti-VEGF therapy is highly effective, it requires repeated intravitreal injections. Newer, high-dose, and extended-interval formulations aim to maintain efficacy while reducing the frequency of injections and associated treatment burden [7].
The future of DME therapy may lie in combining these approaches—using upstream, oral agents to modify the disease background while employing potent Anti-VEGF drugs for acute control—or in developing novel agents that can target multiple pathways with longer duration of action.
The core metabolic pathway for Ruboxistaurin is consistent across species. The diagram below illustrates this pathway and the primary findings from cross-species studies.
A key finding from these studies is that the N-desmethyl this compound metabolite is pharmacologically equipotent to the parent drug [1] [2], meaning its concentration contributes significantly to the overall therapeutic effect.
The most robust quantitative data available is from human studies. The table below summarizes the pronounced effect of the CYP3A4 inducer rifampicin on this compound pharmacokinetics in humans [1].
| Analyte | Pharmacokinetic Parameter | Change without Rifampicin | Change with Rifampicin co-administration |
|---|---|---|---|
| This compound | Cmax (peak concentration) | Baseline | Reduced by ~95% |
| AUC(0,∞) (total exposure) | Baseline | Reduced by ~95% | |
| Half-life | ~9 hours [1] [2] | Information Not Available | |
| N-desmethyl this compound | Cmax (peak concentration) | Baseline | Reduced by ~68% |
| AUC(0,∞) (total exposure) | Baseline | Reduced by ~77% | |
| Half-life | ~16 hours [1] [2] | Information Not Available |
While full experimental details are complex, here are the summarized methodologies for key studies that you can reference:
The search results highlight two critical points for researchers:
To complete your comparison guide, I suggest you: